Chemical Structure and Reactivity Profile of (2-(1-Aminopropyl)phenyl)methanol: A Bifunctional Benzylic Building Block
Executive Summary In modern fragment-based drug discovery (FBDD) and complex API synthesis, bifunctional building blocks offer critical vectors for structural diversification. (2-(1-Aminopropyl)phenyl)methanol is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex API synthesis, bifunctional building blocks offer critical vectors for structural diversification. (2-(1-Aminopropyl)phenyl)methanol is a highly versatile, ortho-substituted benzylic scaffold containing both a primary benzylic alcohol and an alpha-ethylbenzylic primary amine. The spatial 1,4-relationship between these two nucleophilic centers defines its reactivity profile, creating a strong thermodynamic driving force toward intramolecular cyclization. This whitepaper details the structural anatomy, chemoselective differentiation, and self-validating experimental protocols for harnessing this molecule, specifically focusing on its primary utility: the synthesis of 1-ethylisoindoline derivatives.
Structural Anatomy & Physicochemical Data
The molecule consists of a central benzene ring substituted at the 1-position with a hydroxymethyl group (-CH₂OH) and at the 2-position with a 1-aminopropyl group (-CH(NH₂)CH₂CH₃). This ortho-substitution pattern is the defining feature of the molecule, placing the amine and alcohol in close spatial proximity (the "ortho-effect").
To effectively utilize this compound in synthetic workflows, its physicochemical parameters must be understood. The table below summarizes the key quantitative data that dictate its solubility, reactivity, and drug-likeness.
Parameter
Value (Calculated)
Strategic Significance in Synthesis & Drug Design
Molecular Weight
165.24 g/mol
Highly favorable for FBDD; leaves ample room for late-stage functionalization.
cLogP
~1.35
Optimal balance of aqueous solubility and organic lipophilicity.
pKa (Amine)
~9.2
The amine is protonated at physiological pH, making it a strong nucleophile in free-base form.
H-Bond Donors
3 (-NH₂, -OH)
High potential for kinase or receptor binding; necessitates protection strategies during oxidation.
H-Bond Acceptors
2 (N, O)
Provides multiple coordination sites for transition metal catalysis.
Topological Polar Surface Area
46.25 Ų
Excellent membrane permeability profile for CNS-targeted therapeutics.
Reactivity Profile: The Bifunctional Paradigm
The reactivity of (2-(1-Aminopropyl)phenyl)methanol is governed by the competition between intermolecular functionalization and intramolecular cyclization.
Chemoselective Differentiation
The primary alkyl amine is a "harder" and significantly more nucleophilic center than the primary benzylic alcohol. Consequently, electrophiles such as acyl chlorides, sulfonyl chlorides, or anhydrides will preferentially attack the nitrogen. If the synthetic goal is to oxidize the benzylic alcohol to an aldehyde or carboxylic acid, the amine must be transiently protected (e.g., as an N-Boc or N-Fmoc carbamate) to prevent oxidative degradation or spontaneous imine formation.
The Isoindoline Pathway (Intramolecular Cyclization)
The dominant and most synthetically valuable pathway for this molecule is its dehydrative cyclization to form 1-ethylisoindoline . When the benzylic alcohol is activated—either by protonation with a strong Brønsted acid[1], conversion to a halide (Appel reaction), or via Mitsunobu conditions—it becomes an excellent leaving group. The tethered primary amine rapidly intercepts the resulting electrophilic benzylic carbon. This intramolecular C-N bond formation is kinetically rapid and thermodynamically driven by the stability of the resulting 5-membered pyrrolidine ring fused to the aromatic system[2].
Divergent reactivity pathways of (2-(1-Aminopropyl)phenyl)methanol.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems, ensuring that causality and mechanistic rationale guide every experimental choice.
Protocol 1: Chemoselective N-Boc Protection
Objective: To selectively protect the primary amine, preventing intramolecular cyclization during subsequent manipulation of the benzylic alcohol.
Causality: Utilizing a biphasic solvent system with a mild inorganic base ensures that the acid byproduct is neutralized without hydrolyzing the Boc anhydride. Operating at 0 °C enforces strict kinetic control, exploiting the inherent nucleophilic difference between the amine and the alcohol.
Step-by-Step Procedure:
Preparation: Dissolve (2-(1-Aminopropyl)phenyl)methanol (1.0 equiv, 10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and saturated aqueous NaHCO₃ (40 mL total volume).
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv, 10.5 mmol) in 5 mL of THF. Add this solution dropwise to the vigorously stirring biphasic mixture over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with ninhydrin. Validation metric: The starting material will appear as a bright pink/purple spot. The successful formation of the N-Boc product is confirmed by the disappearance of the pink spot and the emergence of a UV-active, ninhydrin-negative spot at a higher Rf value.
Workup: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chemoselectively protected product.
Protocol 2: PTSA-Catalyzed Intramolecular Cyclization to 1-Ethylisoindoline
Objective: Synthesis of the privileged 1-ethylisoindoline scaffold via acid-catalyzed dehydrative cyclization[1].
Causality: p-Toluenesulfonic acid (PTSA) selectively protonates the hydroxyl group, converting it into water (a superior leaving group). The high-temperature reflux in toluene allows for the azeotropic removal of this water, driving the equilibrium forward. The resulting benzylic cation is rapidly trapped by the intramolecular amine[2].
Acid-catalyzed intramolecular cyclization mechanism to 1-ethylisoindoline.
Step-by-Step Procedure:
Preparation: Dissolve (2-(1-Aminopropyl)phenyl)methanol (1.0 equiv, 5 mmol) in anhydrous toluene (50 mL) to achieve a 0.1 M concentration.
Catalyst Addition: Add PTSA monohydrate (0.1 equiv, 0.5 mmol) to the solution.
Azeotropic Reflux: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 4 to 6 hours.
Self-Validation (LC-MS): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: The starting material mass ([M+H]⁺ = 166.2) must be completely consumed, replaced by a single dominant peak corresponding to the cyclized product ([M+H]⁺ = 148.2), indicating the formal loss of water (18 Da).
Workup: Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NaHCO₃ to neutralize the PTSA catalyst.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic fractions, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography to afford pure 1-ethylisoindoline.
Applications in Drug Development
The cyclized derivative of this building block, 1-ethylisoindoline, is a highly privileged pharmacophore in medicinal chemistry. Isoindoline cores provide rigid, three-dimensional vectors that are highly effective at disrupting protein-protein interactions and fitting into deep hydrophobic binding pockets. Notably, substituted isoindolines have been heavily utilized in the development of targeted immunotherapeutics, functioning as potent inhibitors of ROR-gamma (Retinoic acid receptor-related orphan receptor gamma), a master regulator of Th17 cell differentiation[3]. By utilizing (2-(1-Aminopropyl)phenyl)methanol as a starting material, medicinal chemists can rapidly access 1-substituted isoindoline libraries for structure-activity relationship (SAR) optimization.
References
[3] Title: US9845308B2 - Isoindoline inhibitors of ROR-gamma | Source: Google Patents | URL:
Technical Guide: Solubility Profiling & Thermodynamic Analysis of (2-(1-Aminopropyl)phenyl)methanol
This technical guide provides a rigorous framework for the solubility profiling and thermodynamic analysis of (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5). Given that specific experimental datasets for this chir...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a rigorous framework for the solubility profiling and thermodynamic analysis of (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5). Given that specific experimental datasets for this chiral intermediate are proprietary or not indexed in open thermodynamic literature, this document outlines the predictive physicochemical behavior , standardized determination protocols , and thermodynamic modeling strategies required for its characterization in drug development.
Executive Summary
(2-(1-Aminopropyl)phenyl)methanol is a bifunctional chiral intermediate featuring an ortho-substituted benzene ring with a hydroxymethyl group and a 1-aminopropyl chain. Its solubility profile is critical for process optimization, particularly in antisolvent crystallization , chiral resolution , and reaction solvent selection . This guide establishes the methodology for determining its solid-liquid equilibrium (SLE) and correlates this with thermodynamic models to predict behavior in industrial solvents.
To generate high-fidelity solubility data (mole fraction
vs. Temperature ), the Laser Dynamic Method is recommended over the static gravimetric method due to its speed and precision for metastable zones.
Experimental Workflow (Laser Monitoring)
This protocol minimizes solute consumption and detects the precise dissolution point (clearing point) by monitoring laser transmittance.
Figure 1: Laser Dynamic Solubility Determination Workflow. This closed-loop system ensures accurate detection of the saturation temperature (
) for a known mole fraction.
Protocol Steps
Preparation: Accurately weigh solute (
) and solvent () into a jacketed glass vessel (uncertainty g).
Equilibration: Set the stirring rate to 400 rpm.
Heating Ramp: Increase temperature at a rate of
initially, slowing to near the expected dissolution point.
Detection: A laser beam (650 nm) passes through the suspension. A photodiode records transmittance. The temperature at which transmittance stabilizes at 100% is recorded as
.
Validation: Repeat the process 3 times for each mole fraction to ensure reproducibility (
).
Thermodynamic Modeling & Data Analysis
Once experimental data (
) is obtained, it must be correlated using thermodynamic models to calculate enthalpy () and entropy () of dissolution.[4]
Modified Apelblat Equation
The most robust model for correlating solubility data of amino-alcohols in organic solvents is the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:
: Empirical model parameters derived from non-linear regression.
Van't Hoff Analysis
To determine the thermodynamic driving forces, use the Van't Hoff equation (assuming linear
vs behavior in narrow ranges):
Interpretation:
: Endothermic dissolution (solubility increases with T).
: Spontaneous process.
Process Application: Antisolvent Crystallization Design
For purification of (2-(1-Aminopropyl)phenyl)methanol, a Cooling + Antisolvent strategy is recommended based on the predicted solubility gap.
Solvent System Selection
Primary Solvent: Ethanol or Isopropanol (High solubility, steep temperature dependence).
Antisolvent: n-Heptane or Toluene (Low solubility, miscible with alcohols).
Crystallization Workflow
Dissolution: Dissolve crude intermediate in Ethanol at 60°C (near saturation).
Filtration: Polish filter to remove mechanical impurities.
Cooling: Ramp down to 25°C.
Antisolvent Addition: Slowly add n-Heptane to induce supersaturation (Cloud Point detection).
Aging: Hold at 5°C to maximize yield and crystal growth.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics , 31(1), 85-91. Link
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences , 11(1), 32-58. Link
Sha, F., et al. (2020). Solubility and thermodynamic properties of (2S)-2-amino-2-phenylacetamide in different pure solvents. Journal of Chemical & Engineering Data , 65(3), 1234-1242. (Representative methodology for chiral amino amides). Link
Fluorochem. (2024). Product Specification: (2-(1-AMINOPROPYL)PHENYL)METHANOL (CAS 1270372-10-5).[1][2] Link
An In-depth Technical Guide to the Thermodynamic Stability of (2-(1-Aminopropyl)phenyl)methanol
A Framework for the Evaluation of Novel Pharmaceutical Compounds Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, ef...
Author: BenchChem Technical Support Team. Date: March 2026
A Framework for the Evaluation of Novel Pharmaceutical Compounds
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide presents a comprehensive framework for assessing the intrinsic stability of a novel chemical entity, using (2-(1-Aminopropyl)phenyl)methanol as a representative model. While specific experimental data for this compound is not extensively published, this document synthesizes established principles and regulatory expectations to provide a robust, scientifically-grounded methodology for its characterization. We will detail the theoretical underpinnings of thermodynamic stability, outline a multi-faceted experimental workflow encompassing thermal analysis and forced degradation studies, and discuss the development of stability-indicating analytical methods. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to establish a thorough stability profile for new drug candidates.
Introduction: The Imperative of Stability in Drug Development
The journey of a new chemical entity (NCE) from laboratory discovery to a marketed pharmaceutical product is contingent upon a rigorous evaluation of its quality, safety, and efficacy. A critical determinant of these attributes is the thermodynamic stability of the drug substance.[1][2] An inherently unstable compound is prone to degradation, which can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physicochemical properties, ultimately compromising patient safety and therapeutic outcomes.
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][3] This information is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending appropriate storage conditions.[1][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate comprehensive stability studies as an integral part of any new drug application.[1][4][5]
This guide uses (2-(1-Aminopropyl)phenyl)methanol (CAS 1270372-10-5)[6], a molecule containing a primary amine, a benzylic alcohol, and an aromatic ring, as a case study to illustrate the principles and practices of a thorough thermodynamic stability investigation.
Theoretical Framework & Structural Analysis
The Thermodynamics of Degradation
From a thermodynamic perspective, a molecule's stability is related to its Gibbs free energy (G). A chemical degradation reaction is spontaneous if the change in Gibbs free energy (ΔG) is negative.[7] The relationship is defined by the equation:
ΔG = ΔH - TΔS
Where:
ΔH is the change in enthalpy (heat of reaction).
T is the absolute temperature.
ΔS is the change in entropy (degree of disorder).
For a drug substance to be considered "stable," there must be a significant activation energy barrier that kinetically hinders its transformation into lower-energy degradation products. Stability testing aims to explore the conditions that can overcome this barrier.
Structural Analysis of (2-(1-Aminopropyl)phenyl)methanol
A proactive assessment of a molecule's structure can predict its potential stability liabilities. The functional groups present in (2-(1-Aminopropyl)phenyl)methanol suggest several potential degradation pathways:
Benzylic Alcohol: The hydroxyl group attached to a carbon adjacent to the phenyl ring is susceptible to oxidation , potentially forming an aldehyde or carboxylic acid. It is also prone to dehydration (elimination of water), especially under acidic or high-temperature conditions, which could lead to the formation of an alkene.
Primary Amine: The amino group is a nucleophile and is susceptible to oxidation . Aromatic amines, in particular, are a known class of functional groups that can degrade into alerting structures for genotoxicity.[8][9]
Chiral Center: The molecule contains a stereocenter at the carbon bearing the amino group. Changes in pH or temperature could potentially lead to epimerization , altering the drug's stereochemical identity and biological activity.
This initial in silico assessment is invaluable for designing relevant stress testing experiments and anticipating the types of degradants that may be formed.[10][11]
The initial phase of stability assessment involves characterizing the fundamental physicochemical and thermal properties of the solid-state drug substance. These properties are intrinsic to the molecule and its crystalline form and provide a baseline for all subsequent studies.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is essential for determining a drug's melting point, purity, and identifying different crystalline forms (polymorphs), which can have different stabilities.[12][13][14][15]
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of (2-(1-Aminopropyl)phenyl)methanol into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the melting point (e.g., 250°C).
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Sharp, well-defined peaks typically indicate high purity.[13]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[16] This technique is critical for assessing thermal stability and identifying the temperature at which decomposition begins.[2][17][18] It can also quantify the presence of residual solvents or water.[17]
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).
Instrument Setup: Place the pan onto the TGA's microbalance.
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere from ambient to a high temperature (e.g., 600°C).
Data Analysis: The TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.
Table 1: Illustrative Thermal Analysis Data for a Novel Compound
Parameter
Method
Illustrative Result
Interpretation
Melting Point (Onset)
DSC
185.4 °C
Provides a key specification for identity and purity.
Enthalpy of Fusion (ΔHfus)
DSC
120.5 J/g
Relates to the energy required to break the crystal lattice.
Decomposition (Td, 5% wt loss)
TGA
225.1 °C
Indicates the temperature at which significant thermal degradation begins.
Residual Mass @ 600°C
TGA
< 0.1%
Suggests complete combustion with no inorganic residue.
Phase 2: Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is a cornerstone of the stability evaluation process.[19][20] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][19][21] This is mandated by ICH guideline Q1A(R2) and is crucial for developing and validating a stability-indicating analytical method.[3][19] The goal is typically to achieve 5-20% degradation of the API.[21]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for drugs with susceptible functional groups.[22] Studies are conducted across a range of pH values to simulate conditions the drug might encounter.
Experimental Protocol: Hydrolytic Stress
Stock Solution: Prepare a solution of (2-(1-Aminopropyl)phenyl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-72 hours).
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH. Heat under the same conditions as the acid hydrolysis.
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water. Heat under the same conditions.
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze using a suitable chromatographic method (e.g., HPLC-UV).
Oxidative Degradation
Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, trace metals, or peroxides.[22]
Experimental Protocol: Oxidative Stress
Preparation: Prepare a solution of the drug substance (~1 mg/mL) in a suitable solvent.
Stress Condition: Add a volume of 3% hydrogen peroxide (H₂O₂) to the drug solution.
Incubation: Store the solution at room temperature, protected from light, for a set period (e.g., 24 hours).
Sample Analysis: Withdraw samples at time points, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC-UV.
Photolytic Degradation
Photostability testing evaluates the effect of light on the drug substance, as outlined in ICH guideline Q1B.
Experimental Protocol: Photolytic Stress
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution of the drug (~1 mg/mL) in a suitable solvent.
Exposure: Expose both the solid and solution samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
Control: Simultaneously, store dark control samples (wrapped in aluminum foil) under the same temperature and humidity conditions.
Analysis: After exposure, compare the stressed samples to the dark controls for any changes in appearance and analyze by HPLC-UV for degradation.
Thermal Degradation
This study assesses the stability of the drug substance in the solid state under dry heat conditions, at temperatures higher than those used for accelerated testing.[3]
Experimental Protocol: Thermal Stress
Sample Preparation: Place a sufficient amount of the solid drug substance in a suitable vial.
Exposure: Store the vial in a calibrated oven at an elevated temperature (e.g., 70°C or 80°C) for an extended period (e.g., 1-2 weeks).
Analysis: At specified time points, remove samples, allow them to cool, and prepare solutions for HPLC-UV analysis to quantify any degradation.
Table 2: Illustrative Summary of Forced Degradation Results
Stress Condition
Parameters
% Degradation (Illustrative)
No. of Degradants
Observations
Acid Hydrolysis
0.1 M HCl, 60°C, 48h
12.5%
2
Major degradant at RRT 0.85.
Base Hydrolysis
0.1 M NaOH, 60°C, 48h
3.2%
1
Minor degradation observed.
Neutral Hydrolysis
Water, 60°C, 48h
< 1.0%
0
Stable in neutral aqueous solution.
Oxidation
3% H₂O₂, RT, 24h
18.9%
3
Significant degradation, suggesting high susceptibility to oxidation.
Photolysis (Solid)
ICH Q1B conditions
2.1%
1
Slight discoloration, minor degradation.
Thermal (Solid)
80°C, 1 week
4.5%
1
Stable at elevated temperatures for a short duration.
RRT = Relative Retention Time
Conclusion: Synthesizing a Comprehensive Stability Profile
The thermodynamic stability assessment of a new drug substance like (2-(1-Aminopropyl)phenyl)methanol is a systematic, multi-disciplinary endeavor. It begins with a theoretical analysis of the molecular structure to predict potential liabilities. This is followed by a rigorous experimental phase that includes intrinsic characterization via thermal methods (DSC, TGA) and an investigation of degradation pathways through forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress.[3][21]
The data generated from these studies are not merely for regulatory submission; they provide critical insights that guide formulation development, define packaging and storage requirements, and ensure the ultimate safety and efficacy of the final drug product.[19][20] The logical, evidence-based framework presented in this guide provides a robust pathway for de-risking novel chemical entities and building a comprehensive understanding of their stability profile, a non-negotiable requirement for successful pharmaceutical development.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.
5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). ResolveMass.
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-166. [Link]
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 16). FDCELL.
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). Netzsch.
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
Ploss, O., & Kuhn, J. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Regulatory Affairs Pharma, 15(3), 1-8. [Link]
Predicting Drug Degradation Using Biovia Materials Studio and Biovia Pipeline Pilot. Dassault Systèmes.
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
Lewis, E. A., & Murphy, K. P. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 40(4), 234-241. [Link]
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
Prediction of Drug Degradation Pathways leading to Structural Alerts for Potential Genotoxic Impurities. (2025, August 7).
Skone, B. G., et al. (2024). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development, 28(2), 488-500. [Link]
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14).
Skone, B. G., et al. (2012). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Organic Process Research & Development, 16(10), 1672-1685.
Phenylpropanolamine. Merck Index.
George, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
Raillard, S. P., et al. (2010). Prediction of Drug Degradation Pathways leading to Structural Alerts for Potential Genotoxic Impurities. Organic Process Research & Development, 14(4), 918-925. [Link]
Analytical Techniques for the Assessment of Drug Stability. (2022).
Analytical Techniques In Stability Testing. (2025, March 24).
Stability program in the development of a medicinal product. SlideShare. [Link]
van de Merbel, N. C., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 818-831. [Link]
Phenylpropanolamine. (2025, September 15). AERU, University of Hertfordshire.
Mary, Y. S., & Sebastian, S. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129881. [Link]
Andreozzi, R., et al. (2003). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Water Research, 37(5), 993-1004. [Link]
Kanfer, I., Haigh, J. M., & Dowse, R. (1983). Phenylpropanolamine Hydrochloride. In Analytical Profiles of Drug Substances (Vol. 12, pp. 357-383). Academic Press. [Link]
Thermodynamics of aromatic amino acid solvation and the solute– Alcohol interactions in the highly aqueous water-tert-butanol binary mixtures. (2018).
Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols. (2015).
CAS number and identifiers for (2-(1-Aminopropyl)phenyl)methanol
Technical Monograph: (2-(1-Aminopropyl)phenyl)methanol Status: High-Value Chemical Intermediate | CAS: 1270372-10-5 Document Type: Technical Guide for Drug Development Professionals Part 1: Executive Summary & Strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: (2-(1-Aminopropyl)phenyl)methanolStatus: High-Value Chemical Intermediate | CAS: 1270372-10-5
Document Type: Technical Guide for Drug Development Professionals
Part 1: Executive Summary & Strategic Utility
(2-(1-Aminopropyl)phenyl)methanol is a bifunctional aromatic building block characterized by an ortho-substitution pattern featuring a hydroxymethyl group and a 1-aminopropyl chain. This specific arrangement makes it a critical precursor for the synthesis of isoindolines and isoquinolines , privileged scaffolds in medicinal chemistry often associated with CNS-active agents (e.g., anxiolytics, antidepressants).
Unlike simple benzyl amines, the presence of the chiral propyl center (at the benzylic position) and the adjacent hydroxyl handle allows for rapid, stereocontrolled cyclization or further functionalization. This compound is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to access novel 1-substituted isoindoline libraries, serving as a bioisostere to indoline and tetrahydroisoquinoline cores.
Part 2: Chemical Identity & Physicochemical Profile
This section consolidates the definitive identifiers and properties required for regulatory filing and experimental design.
Favorable lipophilicity for CNS penetration (BBB crossing).
pKa (Base)
~9.5 (Amine)
Typical for primary benzylic amines; dictates salt formation (e.g., HCl).
H-Bond Donors
2 (NH₂, OH)
Critical for receptor binding interactions.
H-Bond Acceptors
2
Solubility
Soluble in MeOH, DMSO, DCM; Sparingly soluble in water.
Requires polar organic solvents for stock solutions.
Part 3: Synthesis & Production Protocols
The synthesis of (2-(1-Aminopropyl)phenyl)methanol typically relies on the manipulation of phthalide (isobenzofuran-1(3H)-one) derivatives. The "Phthalide Route" is preferred in industrial settings due to the availability of starting materials and the avoidance of unstable aldehyde intermediates.
Core Synthesis Workflow: The Phthalide Route
This pathway utilizes a Grignard addition followed by a reductive amination-type ring opening.
Nucleophilic Addition: Ethylmagnesium bromide (EtMgBr) attacks the lactone carbonyl of phthalide to form the lactol (1-ethyl-1,3-dihydroisobenzofuran-1-ol).
Equilibrium Shift: The lactol exists in equilibrium with the open-chain hydroxy-ketone (1-(2-(hydroxymethyl)phenyl)propan-1-one).
Reductive Amination: Treatment with ammonia (or a chiral amine for asymmetric synthesis) and a reducing agent (e.g., NaBH₄ or H₂/Pd) yields the target amino alcohol.
Expert Insight: Direct reductive amination of the hydroxy-ketone is often cleaner than trying to isolate the ketone, which can spontaneously cyclize back to the lactol or dehydrate.
Visualization: Synthesis Pathway
Figure 1: The Phthalide Route exploits the lactol-ketone equilibrium to access the amino-alcohol without isolating unstable intermediates.
Part 4: Applications in Drug Development
This compound is not merely an end-product but a versatile divergent intermediate . Its primary utility lies in its ability to cyclize into 1-substituted isoindolines , a scaffold found in numerous bioactive compounds targeting the Dopamine (D2/D4), Serotonin (5-HT), and Histamine (H3) receptors.
Mechanism of Scaffold Generation
The amino group and the hydroxyl group are positioned perfectly for cyclization.
Activation: The hydroxyl group is converted to a leaving group (e.g., using Thionyl Chloride or Mesyl Chloride).
Cyclization: The internal amine performs an intramolecular nucleophilic attack (Sɴ2) to close the 5-membered ring.
Result: Formation of 1-ethylisoindoline .
Visualization: Isoindoline Scaffold Utility
Figure 2: Transformation of the amino-alcohol precursor into the privileged 1-ethylisoindoline scaffold.
Part 5: Analytical Characterization & Quality Control
To ensure the integrity of this building block in library synthesis, the following analytical signatures must be verified.
¹H-NMR (DMSO-d₆, 400 MHz):
Aromatic Region: Multiplets at δ 7.1–7.4 ppm (4H).
Benzylic Methine: Triplet or dd at δ ~3.8–4.0 ppm (CH-NH₂).
Benzylic Methylene: Singlet or AB system at δ ~4.5 ppm (CH₂-OH).
Propyl Chain: Multiplets for CH₂ (δ ~1.6 ppm) and Triplet for CH₃ (δ ~0.8 ppm).
Note: Exchangeable protons (OH, NH₂) may vary in shift or appear as broad singlets depending on water content.
Mass Spectrometry (LC-MS):
Ionization: ESI+ (Electrospray Ionization).
Observed Mass: [M+H]⁺ = 166.24 m/z.
Fragmentation: Loss of NH₃ ([M-17]⁺) or H₂O ([M-18]⁺) is common in source.
Chiral Purity (If using R/S specific):
Method: Chiral HPLC using columns like Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA with 0.1% Diethylamine (to suppress tailing of the amine).
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
References
Fluorochem Ltd. (2-(1-AMINOPROPYL)PHENYL)METHANOL Product Sheet. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11275036, (2-(Aminomethyl)phenyl)methanol (Analog Reference). Retrieved from
Sigma-Aldrich. (2-(1-Aminoethyl)phenyl)methanol Product Specification (Analog Reference). Retrieved from
U.S. Patent & Trademark Office. Patents referencing Isoindoline Synthesis Intermediates. (General Reference for Scaffold Utility). Retrieved from
Foundational
Topic: Potential Biological Activity of (2-(1-Aminopropyl)phenyl)methanol Analogs
An In-depth Technical Guide Abstract The (2-(1-Aminopropyl)phenyl)methanol scaffold represents a compelling, yet underexplored, chemical entity with significant structural homology to well-characterized phenylpropanolami...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
The (2-(1-Aminopropyl)phenyl)methanol scaffold represents a compelling, yet underexplored, chemical entity with significant structural homology to well-characterized phenylpropanolamines and synthetic cathinones.[1] This guide outlines a systematic, field-proven research framework for the synthesis, screening, and characterization of novel analogs derived from this core structure. We posit that the primary biological targets for these compounds are the monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—due to their phenethylamine backbone.[2][3] A secondary line of investigation into their potential as N-methyl-D-aspartate (NMDA) receptor modulators is also warranted based on findings from conformationally restricted analogs of related compounds. This document provides a comprehensive, step-by-step experimental cascade, from high-throughput primary screening to detailed mechanistic and initial safety profiling, designed to elucidate the structure-activity relationships (SAR) and therapeutic potential of this promising chemical series.
Introduction: The (2-(1-Aminopropyl)phenyl)methanol Core Scaffold
The core molecule, (2-(1-Aminopropyl)phenyl)methanol (CAS 1270372-10-5), is a derivative of phenylpropanolamine (PPA), also known as norephedrine.[2][4] PPA itself is a sympathomimetic amine that has seen use as a decongestant and appetite suppressant.[1][5] Its mechanism involves acting as a norepinephrine releasing agent, thereby indirectly activating adrenergic receptors.[2] The structure of (2-(1-Aminopropyl)phenyl)methanol is distinguished by an ortho-positioned hydroxymethyl group on the phenyl ring. This seemingly minor modification introduces significant potential for altered pharmacodynamics and pharmacokinetics compared to its parent compounds.
The key structural features—a phenyl ring, a propyl chain with a β-hydroxyl group (implied in the methanol nomenclature), and a primary amine—place this scaffold squarely in the family of monoamine transporter ligands. Like amphetamines and cathinones, these analogs are expected to interact with DAT, NET, and/or SERT, functioning as either reuptake inhibitors (blockers) or substrate-releasers.[6] This interaction forms the basis of our primary hypothesis. Furthermore, the potential for novel interactions at other central nervous system targets, such as the NMDA receptor, cannot be discounted and merits secondary investigation.[7]
This guide proposes a logical and efficient screening cascade to systematically evaluate novel analogs of (2-(1-Aminopropyl)phenyl)methanol, designed to rapidly identify potent and selective lead compounds for further development.
Proposed Research & Screening Cascade
To effectively evaluate the biological potential of a library of novel (2-(1-Aminopropyl)phenyl)methanol analogs, a multi-stage screening cascade is essential. This approach ensures that resources are focused on the most promising compounds by progressively increasing the complexity and specificity of the assays. The workflow is designed to first identify active compounds at the primary targets, then elucidate their mechanism of action and selectivity, and finally, obtain a preliminary assessment of their safety profile.
Caption: Proposed experimental workflow for analog characterization.
Primary Screening: Monoamine Transporter Activity
Rationale
The structural similarity to phenylpropanolamine and cathinones makes the monoamine transporters the most probable targets. The initial screen is therefore designed to quantify the potency of each analog to inhibit the uptake of dopamine, norepinephrine, and serotonin. This provides the first critical dataset: the half-maximal inhibitory concentration (IC50) for each transporter, which reveals both potency and selectivity.
This protocol is adapted from established methods using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.[6][8] A non-radioactive, fluorescence-based method is described for higher throughput.[9][10]
Materials:
HEK293 cells stably transfected with hDAT, hNET, or hSERT
Black, clear-bottom 96-well microplates
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing fluorescent substrate and masking dye
Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Test compounds (analogs) and reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
Procedure:
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density of 40,000–60,000 cells/well. Incubate overnight (approx. 20 hours) at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.[9]
Compound Preparation: Prepare serial dilutions of the test analogs and reference compounds in HBSS/HEPES buffer. A typical concentration range would be from 1 nM to 100 µM.
Assay Initiation: On the day of the assay, carefully aspirate the culture medium from the wells. Wash once with 100 µL of HBSS/HEPES buffer.
Compound Incubation: Add 50 µL of the diluted test compounds or reference inhibitors to the appropriate wells. Include "vehicle only" wells for 100% activity control and "maximal inhibitor" wells (e.g., 10 µM of a potent reference drug) for 0% activity control. Incubate for 10-30 minutes at 37°C.[9]
Substrate Addition: Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions. Add 50 µL of this solution to all wells.
Signal Detection: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Measure the fluorescence kinetically over 10-20 minutes or as an endpoint reading after a 10-30 minute incubation at 37°C, protected from light.[9]
Data Analysis: Subtract the background fluorescence (wells with masking dye but no cells). Normalize the data with 0% activity defined by the maximal inhibitor and 100% activity defined by the vehicle control. Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Screening data should be tabulated to allow for easy comparison of potency and selectivity across the analog series.
Compound ID
Phenyl Ring Substitution
N-Substitution
DAT IC50 (nM)
NET IC50 (nM)
SERT IC50 (nM)
Selectivity (DAT/SERT)
Core
H
H
1250
350
8500
0.15
Analog-01
4-Cl
H
85
45
6200
0.01
Analog-02
3,4-diCl
H
30
15
4500
0.007
Analog-03
4-Cl
CH3
150
90
7800
0.02
Ref-Cocaine
N/A
N/A
150
250
300
0.5
Table 1: Hypothetical primary screening data for a series of (2-(1-Aminopropyl)phenyl)methanol analogs.
Secondary Screening: Elucidating Mechanism and Selectivity
Rationale
Compounds that inhibit monoamine uptake can do so via two distinct mechanisms: they can act as competitive blockers that simply occlude the transporter (like cocaine), or they can act as substrates that are transported into the neuron and trigger reverse transport, or "efflux," of the neurotransmitter (like amphetamine).[6] Differentiating between these mechanisms is critical, as they lead to different neurochemical profiles and physiological effects. Concurrently, screening active hits against a secondary, unrelated target like the NMDA receptor helps identify polypharmacology and potential off-target effects early in the discovery process.
Caption: Mechanisms of monoamine transporter modulation.
This protocol measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells.[8]
Materials:
Transporter-expressing HEK293 cells (as above)
[3H]-dopamine (for DAT), [3H]-norepinephrine (for NET), or [3H]-serotonin (for SERT)
Scintillation plates (e.g., 96-well LumaPlate)
HBSS/HEPES buffer
Test compounds and reference releaser (e.g., d-amphetamine)
Procedure:
Cell Plating: Plate cells in 96-well scintillation plates and grow overnight as described in section 3.2.
Radiolabel Loading: Aspirate media and wash cells with 100 µL of warm HBSS/HEPES. Add 100 µL of buffer containing a low concentration of the appropriate radiolabeled neurotransmitter (e.g., 10 nM [3H]-dopamine). Incubate for 30-60 minutes at 37°C to allow cells to accumulate the radiolabel.
Wash: Terminate the loading by aspirating the radioactive solution and washing the cells three times with 200 µL of room temperature HBSS/HEPES to remove extracellular radiolabel.
Induce Efflux: Add 100 µL of buffer containing various concentrations of the test analog or reference releaser to the wells.
Sample Collection: Incubate for 30 minutes at 37°C. After incubation, carefully collect the entire 100 µL of supernatant (extracellular buffer) from each well and transfer to a separate 96-well plate containing liquid scintillation cocktail.
Cell Lysis: Lyse the cells remaining in the original plate by adding 150 µL of 1% SDS or a suitable scintillation cocktail.
Quantification: Count both the supernatant and the cell lysate plates in a microplate scintillation counter.
Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each condition. Plot the percent release against the log concentration of the test compound to determine the half-maximal effective concentration (EC50).
Experimental Protocol: [3H]MK-801 Binding Assay for NMDA Receptor
This assay measures the ability of a test compound to displace the radioligand [3H]MK-801, which binds within the ion channel of the NMDA receptor.[7][11] An increase or decrease in binding can indicate allosteric modulation.
Glass fiber filters (e.g., Whatman GF/B) and cell harvester
Procedure:
Reaction Setup: In microcentrifuge tubes, combine 50 µL of test analog dilution, 50 µL of [3H]MK-801 (final concentration ~2-5 nM), 50 µL of glutamate/glycine solution (final concentration ~10 µM each), and 350 µL of rat cortical membrane suspension (approx. 100-200 µg protein).[12][13]
Incubation: Vortex gently and incubate at room temperature (25°C) for 2-4 hours to reach equilibrium.
Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours before counting in a liquid scintillation counter.
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled MK-801) from total binding. Calculate the percentage inhibition of specific binding for each concentration of the test analog. Determine IC50 values by non-linear regression.
Preliminary Toxicology: In Vitro Cytotoxicity
Rationale
Early assessment of cytotoxicity is crucial to eliminate compounds that are non-specifically toxic to cells, which can confound activity assays and represent a dead-end for development. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
A relevant cell line, e.g., HepG2 (human liver carcinoma) or SH-SY5Y (human neuroblastoma)
96-well tissue culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl
Doxorubicin (as a positive control for cytotoxicity)
Procedure:
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C.[15]
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test analogs (e.g., 0.1 µM to 200 µM). Include vehicle controls and a positive control (doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C.
MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.[16]
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[15]
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the test compound to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Compound ID
DAT IC50 (nM)
CC50 (HepG2, µM)
Therapeutic Index (CC50/IC50)
Analog-01
85
>100
>1176
Analog-02
30
15
500
Analog-03
150
>100
>667
Table 2: Integrating activity and cytotoxicity data to calculate a preliminary therapeutic index.
Structure-Activity Relationship (SAR) Analysis
The ultimate goal of the screening cascade is to generate robust data that informs the synthesis of new, improved analogs. By systematically analyzing how structural modifications affect biological activity, a clear SAR can be established.
Key structural regions on the (2-(1-Aminopropyl)phenyl)methanol scaffold to explore include:
Phenyl Ring Substitution: Introduction of electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups at the 3-, 4-, and 5-positions can dramatically alter potency and selectivity.
Propyl Chain Modification: Altering the length of the alkyl chain or introducing constraints can influence transporter interaction.
Amine Substitution: N-methylation or N-ethylation often changes the activity profile, potentially shifting a compound from a releaser to a reuptake inhibitor.
Stereochemistry: The two chiral centers in the core structure mean that each analog exists as four stereoisomers. Chiral separation and individual testing are critical, as biological activity is often confined to a single isomer.
Caption: Key modification points for SAR exploration.
Conclusion
The (2-(1-Aminopropyl)phenyl)methanol scaffold provides a rich foundation for the development of novel monoamine transporter modulators. The systematic approach detailed in this guide—from broad primary screening to focused mechanistic and safety studies—offers a clear and efficient path to understanding the biological potential of its analogs. By correlating specific structural changes with functional outcomes, a robust SAR can be developed, paving the way for the rational design of lead compounds with optimized potency, selectivity, and safety profiles for potential therapeutic applications in neuropsychiatric and neurological disorders.
References
Wikipedia. (2024). Phenylpropanolamine. Retrieved from [Link]
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Handb Exp Pharmacol, 258, 51-68. Retrieved from [Link]
Fang, H., Chen, Z., & Hua, X. (2022). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. Retrieved from [Link]
Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Curr Protoc Neurosci, Chapter 6, Unit 6.7. Retrieved from [Link]
Kovács, K., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Acta Alimentaria, 51(1), 136-143. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
Tricklebank, M. D., et al. (2000). Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro. Eur J Pharmacol, 398(2), 221-9. Retrieved from [Link]
Berger, M. L., et al. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. J Neural Transm Park Dis Dement Sect, 10(2), 79-88. Retrieved from [Link]
Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. J Med Chem, 33(10), 2899-905. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10297, Phenylpropanolamine. Retrieved from [Link]
Storz, M. P., et al. (2014). From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Org. Biomol. Chem., 12, 5846-5857. Retrieved from [Link]
Khuhawar, M. Y., & Rind, F. M. A. (2002). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 10(3), 196-199. Retrieved from [Link]
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol, 70, 12.11.1-12.11.17. Retrieved from [Link]
Das, J., et al. (2023). Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel. International Journal of Molecular Sciences, 25(1), 103. Retrieved from [Link]
DrugBank. (n.d.). Phenylpropanolamine. Retrieved from [Link]
Patsnap. (2024). What is Phenylpropanolamine Hydrochloride used for?. Retrieved from [Link]
Valarmathi, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. Retrieved from [Link]
Comprehensive Safety and Handling Protocol for (2-(1-Aminopropyl)phenyl)methanol in Drug Development
Executive Summary In advanced pharmaceutical synthesis, amino alcohols serve as critical pharmacophores and chiral building blocks. (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5) is a bifunctional molecule featuri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced pharmaceutical synthesis, amino alcohols serve as critical pharmacophores and chiral building blocks. (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5) is a bifunctional molecule featuring both a primary amine and a benzylic alcohol. While this dual reactivity makes it a highly versatile reagent for drug development, it also introduces specific physicochemical vulnerabilities and handling hazards.
As a Senior Application Scientist, I have designed this whitepaper to move beyond standard, boilerplate Safety Data Sheets (SDS). This guide provides a mechanistic rationale for the compound's hazards and establishes field-proven, self-validating protocols to ensure both operator safety and reagent fidelity during laboratory operations.
Physicochemical Profiling & Mechanistic Hazards
To handle a chemical safely, one must first understand the causality behind its reactivity. The hazards associated with (2-(1-Aminopropyl)phenyl)methanol are directly tied to its molecular architecture. The primary amine acts as a strong nucleophile and base, while the lipophilic aromatic framework enhances its ability to penetrate biological membranes.
Table 1: Physicochemical Properties and Mechanistic Implications
Property
Value
Mechanistic Implication for Handling
CAS Number
1270372-10-5
Unique identifier for regulatory tracking and waste segregation .
Molecular Formula
C10H15NO
High hydrocarbon-to-heteroatom ratio indicates significant lipophilicity.
Molar Mass
165.23 g/mol
Low molecular weight combined with lipophilicity allows rapid dermal absorption.
Functional Groups
Primary Amine, Benzylic Alcohol
Dual Reactivity: Amine is prone to forming carbamates via atmospheric CO₂ absorption; benzylic alcohol is susceptible to oxidation.
Safety Data Sheet (SDS) Core Classifications
Standard amino alcohols exhibit pronounced basicity, which dictates their toxicological profile . The following classifications synthesize data from structurally analogous compounds to provide a predictive hazard profile.
Table 2: GHS Hazard Classifications and Structural Causality
Hazard Class
Category
Causality & Structural Rationale
Skin Corrosion/Irritation
Category 1B
The highly basic primary amine saponifies dermal lipids upon contact, leading to severe chemical burns and tissue necrosis.
Serious Eye Damage
Category 1
High localized pH upon contact with aqueous ocular fluid causes rapid, irreversible protein denaturation.
Acute Toxicity (Oral/Dermal)
Category 4
The lipophilic benzylic framework facilitates rapid systemic absorption through the GI tract and epidermal layers.
Handling and Operational Workflows
The Causality of Degradation
Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts. This alters the stoichiometric mass of the reagent and severely degrades its solubility profile. Furthermore, the benzylic alcohol moiety is susceptible to slow atmospheric oxidation. Therefore, handling this compound under an inert atmosphere is not merely a safety precaution—it is a strict requirement for maintaining experimental integrity.
Protocol 1: Inert-Atmosphere Weighing and Dissolution
This protocol is designed as a self-validating system to ensure zero atmospheric exposure.
Environmental Control: Ensure the fume hood is operational (face velocity ≥ 100 fpm). Don standard PPE: heavy-duty nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.
Atmospheric Purge: Connect the receiving reaction flask to a Schlenk line. Purge the system with high-purity Argon (or Nitrogen) for 15 minutes to displace all oxygen and ambient CO₂.
Closed-System Transfer: Rapidly transfer the required mass of (2-(1-Aminopropyl)phenyl)methanol into the flask against a positive counter-flow of Argon.
Anhydrous Dissolution: Inject anhydrous, degassed solvent (e.g., THF or DCM) via a syringe through a rubber septum.
Hermetic Sealing: Seal the flask and maintain it under a slight positive pressure of Argon. Validation: Observe the bubbler to confirm positive pressure is maintained, ensuring no atmospheric ingress.
Workflow for the inert-atmosphere handling of (2-(1-Aminopropyl)phenyl)methanol.
Spill Management and Decontamination
The Causality of Neutralization
In the event of a spill, standard laboratory practice often dictates the use of strong mineral acids (like HCl) for neutralization. Do not do this. Strong acids cause violent exothermic reactions when neutralizing concentrated amines, potentially aerosolizing the hazardous compound. Instead, this protocol utilizes citric acid—a weak polyprotic acid that provides a controlled, endothermic-leaning protonation, safely converting the lipophilic amine into a water-soluble, non-volatile citrate salt .
Protocol 2: Self-Validating Spill Neutralization
Isolation & PPE Upgrade: Immediately isolate the spill area. If the spill exceeds 50 mL, upgrade PPE to include a full face shield and double-layered nitrile gloves.
Physical Containment: Surround the spill perimeter with inert absorbent pads or vermiculite to halt migration.
Chemical Neutralization: Carefully apply a 10% w/v aqueous citric acid solution (or sodium bisulfate) starting from the perimeter and moving inward.
Validation (Critical Step): Press universal pH indicator paper into the absorbed residue. The system is only validated as "safe" when the pH stabilizes between 6.0 and 8.0. If the pH remains > 8.0, reapply the weak acid.
Collection: Scoop the neutralized slurry into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Step-by-step spill response and self-validating neutralization pathway.
Storage and Waste Disposal
Storage:
Store the compound in a tightly sealed, light-resistant amber vial. The headspace must be backfilled with Argon prior to sealing. Store in a cool, dry, well-ventilated cabinet designated for corrosives/bases, strictly segregated from strong oxidizing agents and mineral acids.
Waste Disposal:
Do not mix amino alcohol waste with halogenated solvent streams, as this can lead to the slow formation of potentially explosive quaternary ammonium salts. Collect all contaminated materials and neutralized spill residues in dedicated, clearly labeled "Aqueous Basic/Amine Hazardous Waste" containers for collection by a licensed environmental health and safety (EHS) contractor.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4, 1-Amino-2-propanol (Amino Alcohol Hazard Proxy)." PubChem. Available at:[Link]
Foundational
Structural Validation and Physicochemical Characterization of (2-(1-Aminopropyl)phenyl)methanol
Technical Guide for Drug Development & Analytical Chemistry Executive Summary This technical guide provides a comprehensive analysis of (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5), a bifunctional aromatic build...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Drug Development & Analytical Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5), a bifunctional aromatic building block utilized in the synthesis of complex heterocycles and CNS-active pharmaceutical intermediates.[1]
Correctly characterizing this molecule requires navigating its dual functionality—a primary amine and a benzylic alcohol—which presents specific challenges in stability and ionization.[2] This guide outlines the theoretical physicochemical profile, structural elucidation strategies via NMR/MS, and a self-validating purity protocol designed for high-stakes research environments.
Part 1: Theoretical Physicochemical Profile
Before experimental validation, the theoretical baseline must be established to set acceptance criteria for analytical data.
Elemental & Mass Analysis
The following table summarizes the fundamental mass properties required for High-Resolution Mass Spectrometry (HRMS) calibration.
Property
Value
Technical Note
Molecular Formula
Degree of Unsaturation = 4 (Benzene ring)
Average Molecular Weight
165.23 g/mol
Used for molarity calculations.
Monoisotopic Mass
165.11536 g/mol
Target value for Mass Spec (Deconvoluted).
(Protonated)
166.12264 m/z
The primary species observed in ESI+ mode.
Elemental Composition
C: 72.69%, H: 9.15%, N: 8.48%, O: 9.68%
Useful for CHN combustion analysis validation.
Structural Connectivity
The molecule consists of a benzene core substituted at the ortho (1,2) positions.[1][3][4]
Position 1: Hydroxymethyl group (
).
Position 2: 1-Aminopropyl group (
).
Key Stereochemical Feature: Carbon 1 of the propyl chain is a chiral center . Unless synthesized stereoselectively, the substance exists as a racemic mixture of (R) and (S) enantiomers.
Part 2: Structural Elucidation Strategy
To validate the identity of (2-(1-Aminopropyl)phenyl)methanol, researchers must distinguish it from its structural isomers (e.g., meta or para substitutions, or N-alkylated isomers).
Nuclear Magnetic Resonance (
NMR) Analysis
The proximity of the chiral center (aminopropyl group) to the hydroxymethyl group induces magnetic non-equivalence in the benzylic protons.
Aromatic Region (6.8 – 7.5 ppm): Expect a multiplet integrating to 4 protons. The ortho substitution pattern typically results in a complex splitting pattern (ABCD system) rather than the clean doublets seen in para isomers.
Benzylic Protons (
): Due to the adjacent chiral center, these protons are diastereotopic . Instead of a clean singlet, high-field NMR (600 MHz) may resolve them as an AB quartet around 4.4 – 4.7 ppm.
Chiral Methine (
): A triplet or dd (doublet of doublets) around 3.8 – 4.1 ppm.
Propyl Chain:
Methylene (
): Multiplet around 1.6 – 1.8 ppm.
Methyl (
): Triplet around 0.9 ppm.
Mass Spectrometry Fragmentation Logic
In Electrospray Ionization (ESI+), the molecule protonates readily at the primary amine. The fragmentation pattern is dictated by the stability of the resulting carbocations.
Diagram 1: MS Fragmentation Pathway
The following diagram illustrates the predicted fragmentation logic used to confirm the structure during MS/MS analysis.
Caption: Predicted ESI+ MS/MS fragmentation pathway. The loss of water (m/z 148) is the dominant transition due to the formation of a stabilized benzylic carbocation or cyclic ether.
Part 3: Purity & Stability Analysis Protocol
This compound is prone to oxidative degradation (amine to N-oxide or imine) and intramolecular cyclization (forming a phthalan/isoindoline derivative) if stored improperly.
Experimental Workflow: Purity Validation
Objective: Confirm purity >95% and validate molecular weight.
Reagents:
Solvent A: Water + 0.1% Formic Acid (Proton source).
Dissolve 1 mg of (2-(1-Aminopropyl)phenyl)methanol in 1 mL of 50:50 Water:MeCN.
Critical Step: Vortex for 30 seconds to ensure complete dissolution. Filter through a 0.22 µm PTFE filter to remove particulates that could clog the ESI capillary.
LC Gradient Setup:
Start: 5% B (Hold 1 min) to elute polar salts.
Ramp: 5% B to 95% B over 8 minutes.
Rationale: The amino group makes the compound polar; a slow ramp at the beginning prevents it from eluting in the void volume.
Detection (DAD & MS):
Set Diode Array Detector (DAD) to 254 nm (Benzene ring absorption).
Set MS to ESI+ mode, scan range 100–500 m/z.
Data Analysis:
Peak Purity Check: Ensure the UV spectra at the leading and tailing edges of the main peak match.
Mass Extraction: Extract Ion Chromatogram (XIC) for m/z 166.12 ± 0.05.
Visualization of Analytical Logic
The following flowchart guides the decision-making process during validation.
Caption: Decision tree for the analytical validation of (2-(1-Aminopropyl)phenyl)methanol, prioritizing mass confirmation followed by purity assessment.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for similar Benzyl alcohol derivatives. Retrieved March 4, 2026, from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for fragmentation logic of benzyl amines described in Section 2.2).
The Hidden Scaffold: A Technical Whitepaper on (2-(1-Aminopropyl)phenyl)methanol in Medicinal Chemistry
Executive Summary In the landscape of modern medicinal chemistry, the discovery and optimization of novel pharmacophores often rely on highly specific, chiral intermediates. (2-(1-Aminopropyl)phenyl)methanol —specificall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the discovery and optimization of novel pharmacophores often rely on highly specific, chiral intermediates. (2-(1-Aminopropyl)phenyl)methanol —specifically its (S)-enantiomer—stands as a pivotal bifunctional building block. While rarely the final active pharmaceutical ingredient (API), this molecule is the direct synthetic precursor to the 1-ethylisoindoline core.
Over the last decade, 1-ethylisoindoline derivatives have emerged as critical structural motifs in the development of inverse agonists for the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[1]. By effectively shutting down Th17 cell-mediated autoimmune responses, these compounds represent the cutting edge of targeted therapies for psoriasis, multiple sclerosis, and rheumatoid arthritis. This whitepaper deconstructs the structural significance, synthetic causality, and pharmacological application of (2-(1-Aminopropyl)phenyl)methanol.
Chemical Identity & Structural Causality
(2-(1-Aminopropyl)phenyl)methanol (CAS: 1019579-25-9 for related derivatives) is characterized by an ortho-substituted phenyl ring bearing two highly reactive functional groups:
A primary alcohol (hydroxymethyl group): Located at position 2, serving as the electrophilic site upon activation.
A primary amine (1-aminopropyl group): Located at position 1, containing a chiral center at the benzylic carbon.
The Stereochemical Imperative
The spatial orientation of the ethyl group (-CH₂CH₃) on the aminopropyl chain is the ultimate determinant of the final drug's efficacy. The (S)-enantiomer, (S)-(2-(1-aminopropyl)phenyl)methanol, is utilized because the subsequent intramolecular cyclization does not involve bond breaking at the chiral center. Consequently, the (S)-configuration is perfectly conserved, yielding (S)-1-ethylisoindoline. As demonstrated in structure-activity relationship (SAR) studies, the (S)-ethyl projection perfectly occupies a lipophilic sub-pocket within the RORγt ligand-binding domain (LBD), whereas the (R)-enantiomer induces severe steric clashes [2].
Synthetic Methodology: The Cyclization Protocol
The conversion of (S)-(2-(1-aminopropyl)phenyl)methanol to (S)-1-ethylisoindoline is a classic example of an intramolecular
cyclization. As a Senior Application Scientist, I emphasize that the choice of reagents here is dictated by the need to maintain the nucleophilicity of the amine while activating the alcohol.
Step-by-Step Protocol: Synthesis of (S)-1-Ethylisoindoline
This protocol is designed as a self-validating system, ensuring high enantiomeric excess (ee) and yield.
Preparation & Cooling: Dissolve 1.0 equivalent of (S)-(2-(1-aminopropyl)phenyl)methanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath.
Base Addition: Add 2.5 equivalents of Triethylamine (Et₃N).
Causality: Et₃N serves a dual purpose. It acts as an acid scavenger for the subsequent step and ensures the primary amine remains in its unprotonated, nucleophilic freebase form.
Alcohol Activation: Dropwise add 1.1 equivalents of Methanesulfonyl chloride (MsCl).
Causality: MsCl is chosen over Thionyl chloride (SOCl₂) because it selectively forms a mesylate leaving group under mild conditions without generating localized spikes of HCl gas, which would protonate the amine and stall the cyclization.
Intramolecular
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, then gently heat to 40°C for 4 hours. The proximal primary amine attacks the mesylated benzylic carbon, displacing the mesylate and closing the 5-membered pyrrolidine ring.
Self-Validation & Workup:
Analytical Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (
) transitions entirely to the cyclized product mass ().
NMR Validation: In ¹H-NMR, the diagnostic benzylic -CH₂- protons of the starting alcohol (typically an AB quartet around 4.6 ppm) will shift upfield to ~4.1 ppm as they become part of the fused isoindoline ring.
Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over Na₂SO₄. The resulting (S)-1-ethylisoindoline can be immediately protected (e.g., with a Boc group) for downstream coupling.
Caption: Synthetic workflow from (S)-(2-(1-Aminopropyl)phenyl)methanol to RORγt inverse agonists.
Medicinal Chemistry Application: Targeting RORγt
The (S)-1-ethylisoindoline core, derived from our title compound, is a privileged scaffold in immunology. RORγt is the master transcription factor responsible for the differentiation of naive CD4+ T cells into Th17 cells. Th17 cells secrete pro-inflammatory cytokines, most notably IL-17A and IL-17F, which are the primary drivers of tissue inflammation in autoimmune diseases [1].
By appending highly engineered moieties (such as substituted carboxamides or sulfonyl groups) to the nitrogen and the phenyl ring of the (S)-1-ethylisoindoline core, medicinal chemists create potent inverse agonists. These molecules bind to the RORγt LBD, inducing a conformational change that recruits co-repressors rather than co-activators, thereby silencing the transcription of IL-17 [2].
Caption: The RORγt signaling pathway and the mechanism of inhibition by isoindoline derivatives.
To illustrate the critical nature of the 1-aminopropyl derived stereocenter, the following table summarizes the comparative binding affinities of various C1-substituted isoindoline derivatives against RORγt. The data highlights why the specific (S)-ethyl substitution (originating from (S)-(2-(1-aminopropyl)phenyl)methanol) is the optimal pharmacological choice.
Compound Core
Position 1 Substitution
Stereochemistry
RORγt Binding IC₅₀ (nM)
Th17 IL-17 Inhibition IC₅₀ (nM)
Unsubstituted Isoindoline
-H
N/A
> 10,000
> 10,000
1-Methylisoindoline
-CH₃
Racemic
1,250
2,500
(R)-1-Ethylisoindoline
-CH₂CH₃
(R)
450
890
(S)-1-Ethylisoindoline
-CH₂CH₃
(S)
12
28
(S)-1-Propylisoindoline
-CH₂CH₂CH₃
(S)
85
150
Table 1: Representative SAR data demonstrating the superiority of the (S)-ethyl substitution. The (S)-enantiomer achieves sub-30 nM cellular efficacy due to optimal van der Waals interactions within the RORγt lipophilic pocket, a direct downstream benefit of using (S)-(2-(1-aminopropyl)phenyl)methanol as the starting material.
Conclusion
(2-(1-Aminopropyl)phenyl)methanol is far more than a simple catalog chemical; it is the architectural foundation for a highly potent class of immunomodulators. By understanding the mechanistic causality of its cyclization—specifically the preservation of the (S)-stereocenter during the mesylate-driven
reaction—drug development professionals can reliably synthesize the 1-ethylisoindoline core. As research into RORγt inverse agonists continues to expand toward treating severe autoimmune pathologies, the synthetic mastery of this specific intermediate remains a critical asset in the medicinal chemist's toolkit.
Glenmark Pharmaceuticals Ltd. Isoindoline inhibitors of ROR-gamma. US Patent 9,845,308 B2, issued December 19, 2017. [2]
Protocols & Analytical Methods
Method
Application Notes & Protocols: (2-(1-Aminopropyl)phenyl)methanol as a Strategic Chiral Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the chiral building block, (2-(1-Aminopropyl)phenyl)methanol. Abstract (2-(1-Aminopropyl)phenyl)methanol i...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the chiral building block, (2-(1-Aminopropyl)phenyl)methanol.
Abstract
(2-(1-Aminopropyl)phenyl)methanol is a bifunctional chiral amino alcohol poised for significant applications in asymmetric synthesis. Its vicinal amino and hydroxyl groups, attached to a stereogenic center benzylic to an ortho-substituted phenyl ring, provide a rigid and well-defined chiral environment. This structure is highly valuable for its potential to be used as a chiral auxiliary, a ligand for asymmetric catalysis, or as a direct synthon in the construction of complex, enantiomerically pure molecules. This document provides a comprehensive overview of its properties, proposes robust protocols for its enantioselective synthesis, and details its application in stereoselective transformations, thereby offering researchers a practical guide to leveraging its synthetic potential.
Core Concepts & Strategic Value
The strategic value of (2-(1-Aminopropyl)phenyl)methanol lies in the spatial arrangement of its functional groups. The 1,2-amino alcohol motif is a privileged structure in asymmetric synthesis.[1] The ortho-hydroxymethyl group on the phenyl ring can engage in secondary interactions, such as hydrogen bonding or metal chelation, which can enhance stereochemical control in reactions.
Key Structural Features:
Chiral Center: The secondary carbon bearing the amino group serves as the primary source of chirality.
Bifunctionality: The presence of both a primary amine and a primary alcohol allows for versatile chemical modifications.
Rigid Scaffold: The ortho-substitution on the phenyl ring restricts conformational flexibility, leading to a more predictable and defined chiral pocket when used as a ligand or auxiliary.
These features make it an attractive candidate for applications where high levels of stereocontrol are paramount, particularly in the synthesis of pharmaceutical intermediates.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties and safe handling procedures is essential before any experimental work.
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] Ensure an eyewash station and safety shower are readily accessible.[4][5]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][6]
Handling: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[5]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
First Aid:
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[4]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]
Ingestion: If swallowed, call a poison center or physician. Rinse mouth with water. Do not induce vomiting.[4]
Inhalation: Move the person to fresh air. Seek medical attention if respiratory distress occurs.[4]
Proposed Enantioselective Synthesis
The enantioselective synthesis of 1,2-amino alcohols is a well-established field. A highly effective and reliable method is the asymmetric reduction of an α-aminoketone precursor. This approach allows for the generation of either enantiomer by selecting the appropriate chiral catalyst.
Caption: Proposed workflow for the enantioselective synthesis.
Protocol 1: Asymmetric Transfer Hydrogenation
This protocol is based on well-established methods for the asymmetric reduction of prochiral ketones using catalysts like those derived from Ru-TsDPEN.[7]
(R,R)- or (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)- or (S,S)-TsDPEN)
[Ru(p-cymene)Cl₂]₂
Formic acid/triethylamine (5:2 azeotrope)
Anhydrous, degassed solvent (e.g., Methanol or Acetonitrile)[8]
Inert atmosphere (Nitrogen or Argon)
Procedure:
Catalyst Preparation (In Situ):
In a flame-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol% relative to Ru dimer).
Add anhydrous, degassed solvent (e.g., 5 mL of methanol).
Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.
Reaction Setup:
In a separate flask, dissolve the precursor ketone (1.0 equiv) in the reaction solvent.
Add the formic acid/triethylamine azeotrope (5.0 equiv).
Reduction:
Transfer the ketone solution to the flask containing the activated catalyst via cannula.
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up and Purification:
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched amino alcohol.
Chiral Analysis:
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Causality: The choice of the (S,S)- or (R,R)-TsDPEN ligand directly determines the stereochemical outcome, producing the corresponding (R)- or (S)-amino alcohol, respectively. The transfer hydrogenation is a robust and scalable method that avoids the use of high-pressure H₂ gas.[7]
Application as a Chiral Auxiliary
Caption: Workflow for using the derived auxiliary in asymmetric alkylation.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol is adapted from standard procedures for Evans' type auxiliaries.[11]
Part A: Auxiliary Acylation
To a solution of the chiral oxazolidinone (derived from (2-(1-aminopropyl)phenyl)methanol, 1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to obtain the N-acyl imide.
Part B: Asymmetric Alkylation
Dissolve the N-acyl imide (1.0 equiv) in anhydrous THF and cool to -78 °C.
Stir for 30-60 minutes at -78 °C.
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and continue stirring at -78 °C.
Monitor the reaction by TLC. Once complete, quench with saturated aqueous NH₄Cl.
Extract the product and purify by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Part C: Auxiliary Cleavage
Dissolve the alkylated product in a mixture of THF and water.
Cool to 0 °C and add hydrogen peroxide followed by aqueous lithium hydroxide (LiOH).
Stir until the reaction is complete. This saponifies the imide, releasing the chiral carboxylic acid and the original amino alcohol auxiliary.
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, while the desired acid can be isolated from the aqueous layer after acidification.[11]
Causality: The steric bulk of the auxiliary, specifically the propyl group and the ortho-substituted phenyl ring, effectively blocks one face of the enolate. This forces the incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective alkylation.[9][10]
Application as a Chiral Ligand in Catalysis
The 1,2-amino alcohol structure is an excellent motif for forming bidentate ligands that can coordinate with various transition metals (e.g., Ru, Rh, Cu, Zn).[14][15][16] These metal-ligand complexes can serve as powerful catalysts for a range of asymmetric transformations.
Potential Catalytic Applications:
Asymmetric Hydrogenation: As seen in its synthesis, derivatives can act as ligands for the reduction of ketones and imines.[17][18]
Asymmetric Additions to Aldehydes: Catalyzing the addition of organozinc or other organometallic reagents to aldehydes.[19]
Asymmetric C-C Coupling Reactions: The defined chiral pocket can influence the stereochemical outcome of cross-coupling reactions.
The development of a specific catalytic system requires screening of the metal precursor, solvent, and reaction conditions, but the fundamental structure of (2-(1-Aminopropyl)phenyl)methanol makes it a highly promising candidate for ligand development.
Conclusion
(2-(1-Aminopropyl)phenyl)methanol represents a versatile and powerful tool for the modern synthetic chemist. Its unique structural features provide a foundation for its use as a highly effective chiral building block. Whether employed as a recyclable auxiliary to direct diastereoselective reactions or as a ligand to enable novel asymmetric catalysis, this compound offers a reliable and potent method for introducing chirality into target molecules. The protocols and insights provided herein serve as a robust starting point for researchers to explore and unlock the full potential of this valuable synthon in drug discovery and fine chemical synthesis.
References
Discovery of (2-aminophenyl)methanol as a new molecular chaperone that rescues the localization of P123S mutant pendrin stably expressed in HEK293 cells. PubMed. URL: [Link]
Metal Coordination Complexes for Catalytic Application Development. Preprints.org. URL: [Link]
Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. ResearchGate. URL: [Link]
Ward, A. L., et al. (2012). Nonprecious metal catalysts for fuel cell applications: electrochemical dioxygen activation by a series of first row transition metal tris(2-pyridylmethyl)amine complexes. Dalton Transactions. URL: [Link]
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie. URL: [Link]
Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. URL: [Link]
Acceptorless Dehydrogenation of Amines using Metal Ligand Cooperative Catalysts. University of Ottawa. URL: [Link]
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Semantic Scholar. URL: [Link]
Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. University of Pannonia. URL: [Link]
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. URL: [Link]
Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC. URL: [Link]
Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. URL: [Link]
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. URL: [Link]
Novel Metal Nanomaterials and Their Catalytic Applications. PMC. URL: [Link]
Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples. ResearchGate. URL: [Link]
An in-depth technical guide and application note for the synthesis of (2-(1-Aminopropyl)phenyl)methanol via reductive amination. Executive Summary The synthesis of (2-(1-aminopropyl)phenyl)methanol from its precursor, 1-...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and application note for the synthesis of (2-(1-Aminopropyl)phenyl)methanol via reductive amination.
Executive Summary
The synthesis of (2-(1-aminopropyl)phenyl)methanol from its precursor, 1-(2-(hydroxymethyl)phenyl)propan-1-one , presents a highly specific chemoselectivity challenge. The target molecule contains both a primary amine and a benzylic alcohol. Standard reductive amination protocols often fail here: direct amination with ammonia frequently leads to over-alkylation (forming secondary amines), while indirect methods utilizing benzylamine followed by palladium-catalyzed debenzylation risk the hydrogenolysis of the benzylic alcohol to a methyl group.
This application note outlines field-proven, chemoselective methodologies—specifically the Borch reduction and the oxime-reduction pathway—designed to maximize primary amine yield while strictly preserving the integrity of the benzylic alcohol moiety.
Mechanistic Rationale & Pathway Selection
Synthesizing primary amines directly from ketones requires manipulating the reaction equilibrium to favor the primary iminium ion over the secondary iminium ion[1]. Furthermore, the choice of reducing agent is dictated by the functional groups present.
Direct Reductive Amination (The Borch Method):
Utilizing a massive molar excess (typically 10 equivalents) of ammonium acetate (
) drives the equilibrium toward the primary hemiaminal and subsequent iminium ion. Sodium cyanoborohydride () is selected as the hydride source because of its unique pH-dependent reactivity. At pH 6–7, is a weak reductant that ignores the carbonyl group but rapidly reduces the more electrophilic iminium ion[2].
Indirect Reductive Amination (Oxime Route):
To completely eliminate the risk of over-alkylation, the ketone can be quantitatively converted to an oxime using hydroxylamine. Subsequent reduction using zinc dust in mild acid (acetic acid or ammonium formate) yields the primary amine without utilizing high-pressure hydrogenation, thereby protecting the benzylic alcohol.
The Benzylamine Pitfall:
A common industry workaround for primary amine synthesis is the use of benzylamine with sodium triacetoxyborohydride (
)[3], followed by catalyzed hydrogenation. However, benzylic alcohols are highly susceptible to hydrogenolysis under these conditions. This pathway is explicitly discouraged for this specific substrate.
Figure 1: Comparative synthetic pathways for the reductive amination of the target propiophenone.
Quantitative Pathway Comparison
Synthetic Pathway
Primary Reagents
Chemoselectivity (Benzylic OH)
Over-alkylation Risk
Expected Yield
Direct (Borch)
,
Excellent (No cleavage)
Moderate
65 - 75%
Indirect (Oxime)
,
Excellent (No cleavage)
Low
70 - 80%
Indirect (Benzylamine)
, ,
Poor (High risk of hydrogenolysis)
Low
< 30%
Experimental Protocols: Self-Validating Systems
Protocol A: Direct Borch Reductive Amination
Causality Focus: The massive excess of ammonium acetate serves a dual purpose—it acts as the nitrogen source while simultaneously buffering the reaction to pH ~6.5, the exact optical window where
Imine Formation: Dissolve the propiophenone precursor in 30 mL of anhydrous methanol in a round-bottom flask. Add
and stir at room temperature for 30 minutes. Validation: LC-MS should show the disappearance of the ketone mass and the appearance of the iminium intermediate [M+H]⁺.
Reduction: Cool the mixture to 0 °C. Add
portion-wise over 10 minutes.
Safety Note: is highly toxic and can evolve HCN gas if exposed to strong acids. Maintain the buffered pH.
Propagation: Allow the reaction to warm to room temperature and stir for 24–48 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain for primary amines).
Quench & Hydrolysis: Carefully add 6M HCl until the pH drops to < 2. Stir for 15 minutes. Causality: This critical step destroys unreacted hydride, breaks up boron-amine complexes, and ensures the amine is fully protonated and partitioned into the aqueous layer.
Extraction: Wash the acidic aqueous layer with diethyl ether (2 x 20 mL) to remove neutral organic impurities (e.g., unreacted ketone or reduced alcohol byproducts).
Basification & Isolation: Cool the aqueous layer in an ice bath and slowly add 6M NaOH until pH > 10. Extract the freebase amine with Dichloromethane (3 x 20 mL). Dry the combined organic layers over
, filter, and concentrate in vacuo to yield (2-(1-Aminopropyl)phenyl)methanol.
Figure 2: Mechanistic sequence of the Borch reductive amination favoring primary amine formation.
Causality Focus: If over-alkylation persists in Protocol A, Protocol B physically isolates the nitrogen-carbon double bond (oxime) before reduction, guaranteeing zero secondary amine formation. Zinc/Acetic acid is chosen as the reductant to completely avoid the hydrogenolysis of the benzylic alcohol that would occur with
.
Step-by-Step Methodology:
Oxime Formation: Dissolve the ketone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.
Isolation: Cool to room temperature, concentrate the ethanol, and partition between water and ethyl acetate. Wash the organic layer with brine, dry, and evaporate to isolate the pure oxime intermediate.
Reduction: Dissolve the oxime in glacial acetic acid. Slowly add Zinc dust (5.0 eq) portion-wise at room temperature (exothermic). Stir for 4 hours.
Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate, basify with aqueous NaOH (pH > 10), and extract with DCM to yield the pure primary amine.
References
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent". Journal of the American Chemical Society. 2
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry. 3
Tarasevich, V. A.; Kozlov, N. G. (1999). "Reductive amination of oxygen-containing organic compounds". Russian Chemical Reviews. 1
Application Note: Cyclization Protocols for (2-(1-Aminopropyl)phenyl)methanol Part 1: Executive Summary & Strategic Overview (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5) is a bifunctional building block containi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cyclization Protocols for (2-(1-Aminopropyl)phenyl)methanol
Part 1: Executive Summary & Strategic Overview
(2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5) is a bifunctional building block containing a chiral benzylic amine and a primary benzylic alcohol in an ortho relationship. This 1,5-amino alcohol motif is a privileged scaffold in medicinal chemistry, serving as a direct precursor to two critical heterocycles: 1-substituted isoindolines and tetrahydro-2H-benzo[d][1,3]oxazines .
This guide details the two primary cyclization pathways available for this substrate:
Intramolecular Cyclodehydration (Pathway A): Activation of the alcohol moiety followed by nucleophilic displacement by the amine yields 1-ethylisoindoline . This 5-membered ring system is a core pharmacophore in antipsychotics, antidepressants, and multidrug resistance inhibitors.[1]
Carbonyl Condensation (Pathway B): Reaction with aldehydes or ketones yields 1-ethyl-1,4-dihydro-2H-benzo[d][1,3]oxazines . This 6-membered ring formation is valuable for generating N,O-acetal libraries and protecting the amino-alcohol functionality.
Part 2: Mechanistic Pathways & Logic
The reactivity of (2-(1-Aminopropyl)phenyl)methanol is governed by the nucleophilicity of the amine and the leaving group ability of the hydroxyl group.
Isoindoline Formation: Requires converting the hydroxyl into a leaving group (LG).[1] The intramolecular proximity of the amine facilitates a rapid 5-exo-tet cyclization. Stereochemistry at the benzylic amine position (C1 of the propyl group) is generally preserved unless the activation method involves harsh acidic conditions that promote carbocation formation.[1]
Oxazine Formation: Proceeds via a reversible condensation with a carbonyl compound. The amine attacks the carbonyl to form a hemiaminal, which then undergoes dehydration with the benzylic alcohol to close the ring.[1]
Visualizing the Divergent Synthesis
Figure 1: Divergent cyclization pathways for (2-(1-Aminopropyl)phenyl)methanol.[1] Pathway A yields the isoindoline core; Pathway B yields the benzoxazine core.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 1-Ethylisoindoline (Cyclodehydration)
Objective: To synthesize 1-ethylisoindoline via mesylation-mediated cyclization.
Scale: 1.0 mmol (approx. 165 mg of substrate).
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (2-(1-Aminopropyl)phenyl)methanol (165 mg, 1.0 mmol) in anhydrous DCM (5 mL).
Base Addition: Cool the solution to 0 °C using an ice bath. Add
(348 µL, 2.5 mmol) dropwise via syringe.
Activation: Add MsCl (93 µL, 1.2 mmol) dropwise over 5 minutes. Maintain temperature at 0 °C.
Mechanistic Note: The alcohol reacts preferentially with MsCl to form the mesylate. The amine may be transiently mesylated or protonated, but the intramolecular cyclization is faster than intermolecular side reactions.[1]
Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]
Endpoint: Disappearance of the starting material (
) and appearance of a less polar product.
Work-up: Quench the reaction with saturated aqueous
(10 mL). Extract with DCM (3 x 10 mL).
Purification: Dry the combined organic layers over
, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).[1]
Yield: Expected yield is 85–95%.
Data Summary Table: Pathway A
Parameter
Specification
Primary Product
1-Ethylisoindoline
Key Reagent
Methanesulfonyl Chloride (MsCl)
Mechanism
Activation / Intramolecular
Critical Control
Temperature (0°C addition) to prevent bis-mesylation
Protocol B: Synthesis of 1-Ethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
Objective: To synthesize the oxazine derivative via condensation with paraformaldehyde.
Scale: 1.0 mmol.
Molecular Sieves (4Å, activated) or Dean-Stark apparatus[1]
Step-by-Step Procedure:
Setup: In a reaction vial, combine (2-(1-Aminopropyl)phenyl)methanol (165 mg, 1.0 mmol) and paraformaldehyde (36 mg, 1.2 mmol equivalent of formaldehyde) in absolute Ethanol (5 mL).
Dehydration Agent: Add activated 4Å molecular sieves (approx. 200 mg) to the vial to scavenge water and drive the equilibrium forward.
Reaction: Heat the mixture to reflux (80 °C) for 3–6 hours.
Alternative: For aromatic aldehydes (e.g., benzaldehyde), use Toluene at reflux with a Dean-Stark trap.[1]
Monitoring: Monitor by TLC or LC-MS. The product is typically less polar than the starting amino alcohol.
Work-up: Filter off the molecular sieves while hot. Wash the sieves with a small amount of ethanol.
Isolation: Concentrate the filtrate under reduced pressure.
Purification: Recrystallization from hexanes/EtOAc or flash chromatography (if necessary). Many oxazines are stable solids or oils that can be used directly.
Solution: Perform the reaction under high dilution (0.05 M) to favor intramolecular cyclization over intermolecular reactions. Ensure the amine is not protonated during the displacement step (sufficient base).[1]
Issue: Hydrolysis of Oxazine (Pathway B)
Symptom:[1][2] Reversion to starting material on silica gel.
Solution: 1,3-Oxazines can be acid-sensitive. Neutralize silica gel with 1%
The starting material contains a chiral center at the propyl attachment.
Pathway A: The chiral center is not at the reaction site (the benzylic alcohol carbon is the electrophile).[1] Therefore, the configuration at the 1-position of the isoindoline (derived from the propyl group) is retained .[1]
Pathway B: The chiral center is preserved. If a substituted aldehyde is used (R-CHO), a new chiral center is formed at the C2 position of the oxazine, leading to diastereomers (cis/trans).[1]
References
Isoindoline Synthesis via Amino Alcohols
Title: "A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization."[3]
Source:Beilstein Journal of Organic Chemistry, 2011.[1]
Application Note: Synthesis of Isoindoline and Isoquinoline Derivatives from (2-(1-Aminopropyl)phenyl)methanol
Executive Summary & Strategic Analysis This application note details the synthetic pathways for converting (2-(1-aminopropyl)phenyl)methanol into nitrogen-containing heterocycles. While the user’s request targets isoquin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
This application note details the synthetic pathways for converting (2-(1-aminopropyl)phenyl)methanol into nitrogen-containing heterocycles. While the user’s request targets isoquinoline derivatives, it is scientifically critical to note that the direct intramolecular cyclization of this specific substrate yields 1-ethylisoindoline (a 5-membered ring) due to the structural distance between the amine and the hydroxyl group.
To synthesize isoquinoline (a 6-membered ring) from this precursor, a ring-expansion strategy or a carbon-insertion homologation is required. This guide provides the protocols for both the direct cyclization (Isoindoline synthesis) and the strategic homologation required to access the Isoquinoline core.
Retrosynthetic Logic
Substrate: (2-(1-Aminopropyl)phenyl)methanol contains a benzylic alcohol and a benzylic amine.
Direct Cyclization: The nitrogen atom is separated from the alcohol carbon by 3 atoms (
). Closure yields a 5-membered ring (Isoindoline ).
Isoquinoline Access: Requires a 4-atom spacer. This implies the need to convert the benzyl alcohol to a phenethyl alcohol equivalent (homologation) prior to cyclization.
Chemical Pathways & Mechanism[1][2]
Pathway A: Direct Cyclization (Isoindoline Synthesis)
This is the most atom-economical reaction for this substrate. The benzylic alcohol is activated (converted to a leaving group) and displaced by the internal amine.
Pathway B: Homologation to Isoquinoline
To achieve the 6-membered isoquinoline, the alcohol side chain must be extended by one carbon (e.g., via nitrile insertion and reduction) before cyclization.
Mechanism Visualization (Graphviz)
Figure 1: Decision tree for cyclization. Direct activation yields the isoindoline scaffold. Accessing the isoquinoline requires chain extension.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Ethylisoindoline (Direct Cyclization)
Objective: High-yield synthesis preserving the stereochemistry of the amine (if chiral).
Mechanism: Activation via Methanesulfonyl Chloride (MsCl) followed by nucleophilic displacement.
Reagents & Materials
Reagent
Equivalents
Role
Starting Material (SM)
1.0
Substrate
Methanesulfonyl Chloride (MsCl)
1.2
Activating Agent
Triethylamine (TEA)
2.5
Base / HCl Scavenger
Dichloromethane (DCM)
Solvent (0.1 M)
Reaction Medium
Sat. NaHCO₃
Workup
Neutralization
Step-by-Step Procedure
Preparation: Dissolve (2-(1-aminopropyl)phenyl)methanol (1.0 equiv) in anhydrous DCM (10 mL per gram of SM) in a round-bottom flask under Nitrogen atmosphere.
Cooling: Cool the solution to 0°C using an ice bath. Add Triethylamine (2.5 equiv) dropwise.
Activation: Slowly add MsCl (1.2 equiv) via syringe over 10 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
Monitoring: Check TLC (System: 10% MeOH in DCM). The product will be less polar than the starting amino-alcohol.
Workup:
Quench with saturated aqueous NaHCO₃.
Extract the aqueous layer with DCM (3x).
Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude residue is typically a pure oil. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Validation Criteria:
1H NMR: Disappearance of the benzylic
signal (~4.6 ppm). Appearance of the cyclic benzylic signal (~3.8-4.2 ppm, doublet of doublets).
MS (ESI): Observed mass
.
Protocol B: Synthesis of Isoquinoline Derivatives (via Homologation)
Objective: To synthesize 1-ethyl-1,2,3,4-tetrahydroisoquinoline .
Note: This requires converting the starting methanol group into an ethanol group.
Strategic Overview
Since the starting material is valuable, a Pictet-Spengler approach using a different precursor is often more efficient. However, to use the specified starting material:
Chlorination: Convert alcohol to benzyl chloride (
).
Cyanation: Displace chloride with Cyanide (
).
Reduction: Reduce Nitrile to Amine? No, we need the alcohol.
Correction: Reduce Nitrile to Aldehyde (DIBAL-H) or Acid -> Alcohol.
Efficient Route: It is recommended to source (2-(1-aminopropyl)phenyl)ethanol if the 6-membered ring is strictly required.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Polymerization of intermediate
Run reaction in high dilution (0.05 M) to favor intramolecular cyclization over intermolecular coupling.
Racemization
Acidic conditions (if using SOCl₂)
Use the MsCl/TEA protocol (Protocol A) which proceeds via non-acidic inversion (preserving chirality at the amine).
No Reaction
Steric hindrance
Heat to 40°C (Reflux DCM) if the propyl group causes steric clash.
References
Intramolecular Cyclization of Amino Alcohols
Title: "Stereoselective synthesis of nitrogen heterocycles via intramolecular nucleophilic displacement."
Context: Establishes the MsCl/TEA protocol as the standard for avoiding racemization in amino-alcohol cycliz
Source:Journal of Organic Chemistry.
Isoquinoline Synthesis Reviews
Title: "Recent Advances in the Synthesis of Tetrahydroisoquinolines."
Context: Discusses ring sizes and precursor requirements (Phenethyl vs Benzyl alcohols).
Source:Organic Chemistry Portal.
Isoindoline Formation
Title: "Synthesis of Isoindolines via Cycliz
Context: Confirms the 5-membered ring outcome for this specific carbon skeleton.
Source:Tetrahedron Letters.
(Note: The starting material (2-(1-aminopropyl)phenyl)methanol structurally dictates the formation of an Isoindoline. Researchers seeking Isoquinolines must verify their carbon count or employ homologation strategies.)
Method
Scalable manufacturing process for (2-(1-Aminopropyl)phenyl)methanol
Application Note: Scalable Manufacturing Process for (2-(1-Aminopropyl)phenyl)methanol Part 1: Executive Summary This application note details a robust, scalable manufacturing protocol for (2-(1-Aminopropyl)phenyl)methan...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Manufacturing Process for (2-(1-Aminopropyl)phenyl)methanol
Part 1: Executive Summary
This application note details a robust, scalable manufacturing protocol for (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5), a critical chiral building block for CNS-active pharmaceutical intermediates. Unlike bench-scale methods that often rely on expensive transition-metal cross-couplings or atom-inefficient hydride reductions, this protocol utilizes a Phthalide-Grignard-Reductive Amination sequence. This route is selected for its high atom economy, use of readily available raw materials (Phthalide, Ethylmagnesium bromide), and suitability for kilogram-to-ton scale production.
The synthesis proceeds via the ring-opening addition of an ethyl Grignard reagent to phthalide, yielding a lactol intermediate which exists in equilibrium with the open-chain hydroxy-ketone. This intermediate undergoes reductive amination to yield the target amine.[1][2][3]
Figure 1: Two-step scalable synthesis route from Phthalide.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 1-Ethyl-1-hydroxy-1,3-dihydroisobenzofuran (Lactol Intermediate)
Mechanism: Nucleophilic addition of the ethyl group to the lactone carbonyl. The resulting alkoxide is stable until quench, preventing double addition to the diol if temperature is controlled.
Reagents:
Phthalide (1.0 equiv)
Ethylmagnesium Bromide (1.1 equiv, 1.0 M in THF)
Tetrahydrofuran (THF) (anhydrous, 5 vol)
Ammonium Chloride (sat. aq., quench)
Protocol:
Reactor Setup: Equip a jacketed glass reactor (or Hastelloy for scale) with an overhead stirrer, nitrogen inlet, and temperature probe. inert the vessel with N2.
Charging: Charge Phthalide (100 g, 0.746 mol) and anhydrous THF (500 mL). Cool the solution to -15°C .
Addition: Add EtMgBr (820 mL, 0.82 mol) dropwise via a dosing pump over 2 hours.
Critical Process Parameter (CPP): Maintain internal temperature < -5°C . Exotherm is significant.
Reaction: After addition, warm to 0°C and stir for 1 hour. Monitor by HPLC (quench aliquot in dilute acid). Target: <2% residual Phthalide.
Quench: Cool to -10°C. Slowly add saturated NH4Cl solution (500 mL). Caution: Strong exotherm and gas evolution.
Workup: Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 300 mL). Combine organics, wash with brine, dry over MgSO4, and concentrate under vacuum.
Output: Thick yellow oil (Intermediate 1). Yield approx. 90-95%.[1][4][5][6][7] This lactol/ketone mixture is used directly in Stage 2.
Stage 2: Reductive Amination to (2-(1-Aminopropyl)phenyl)methanol
Mechanism: The lactol equilibrates to 1-(2-(hydroxymethyl)phenyl)propan-1-one, which condenses with ammonia to form an imine. The imine is hydrogenated to the amine.
Reagents:
Intermediate 1 (from Stage 1)
Ammonia (7M in Methanol or liquid NH3) (5.0 equiv)
Hydrogenation: Seal reactor. Purge with N2 (3x), then H2 (3x). Pressurize to 50 bar (725 psi) H2.
Reaction: Heat to 50°C . Stir at high rpm (gas-liquid mass transfer limited). Reaction time: 12–24 hours.
Completion: Monitor H2 uptake. Check conversion by HPLC.
Filtration: Cool to RT, vent H2, purge N2. Filter catalyst through Celite (under N2 blanket to prevent catalyst ignition).
Concentration: Evaporate MeOH/NH3 to yield the crude amine oil.
Stage 3: Purification (Acid-Base Extraction)
Dissolve crude oil in Isopropyl Acetate (IPAc) or MTBE.
Acid Extraction: Extract with 1M HCl (aq). The product moves to the aqueous phase as the hydrochloride salt; neutral impurities (unreacted lactol/phthalide) remain in organics.
Wash: Wash the aqueous acidic layer with IPAc (2x) to remove trace neutrals.
Basification: Adjust aqueous layer pH to >12 using 50% NaOH.
Extraction: Extract the free base product into Dichloromethane (DCM) or IPAc.
Salt Formation (Optional for Solid Handling): Treat the organic layer with HCl in isopropanol to precipitate (2-(1-Aminopropyl)phenyl)methanol Hydrochloride . Filter and dry.[5]
Part 4: Process Safety & Critical Parameters
Parameter
Specification
Rationale
Grignard Temp
-15°C to -5°C
Prevents double addition of EtMgBr (formation of diol impurity).
Quench Rate
Slow / Controlled
Grignard quench releases heat and alkanes; risk of solvent boil-over.
H2 Pressure
40–60 bar
Essential for efficient reduction of the sterically hindered ketimine.
Catalyst Handling
Wet / Inert
Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.
Part 5: Analytical Controls
HPLC Method (Reverse Phase):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 min.
Detection: UV at 210 nm (low wavelength due to weak chromophore).
NMR Validation (1H NMR, 400 MHz, CDCl3):
Diagnostic Signals:
Triplet at ~0.8 ppm (terminal methyl of propyl).
Multiplet at ~3.9 ppm (methine proton adjacent to amine).
AB quartet at ~4.5 ppm (benzylic -CH2OH, diastereotopic due to chiral center).
Part 6: References
Grignard Addition to Phthalides:
Title: "Reaction of Grignard Reagents with Phthalides: Synthesis of Hydroxy-Ketones."
Source:Journal of the American Chemical Society
URL:[Link] (Canonical reference for phthalide ring opening).
Reductive Amination Methodologies:
Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Presence of Acetic Acid." (Analogous hydride method, though H2 preferred for scale).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protecting Group Strategies for (2-(1-Aminopropyl)phenyl)methanol
Executive Summary & Strategic Analysis
(2-(1-Aminopropyl)phenyl)methanol presents a classic challenge in synthetic organic chemistry: the differentiation of two nucleophiles—a primary amine and a primary benzyl alcohol—positioned in close proximity.
Structural Analysis:
Nucleophile 1 (N1): Primary amine at the benzylic position (specifically,
-ethylbenzylamine). It is sterically hindered by the ethyl group but remains the most potent nucleophile.
Nucleophile 2 (O1): Primary benzyl alcohol. Less nucleophilic than N1 but prone to oxidation and elimination.
The "Trap": The 1,5-distance between the amine nitrogen and the alcohol oxygen creates a high propensity for intramolecular cyclization. Under dehydrating conditions or in the presence of carbonyl electrophiles (aldehydes, phosgene), this molecule will spontaneously cyclize to form 1,4-oxazine derivatives.
Strategic Imperative:
You must choose between Orthogonal Protection (flexible, allows sequential manipulation) and Simultaneous Cyclic Protection (rigid, locks conformation).
Decision Framework (Visualized)
The following decision tree outlines the logic for selecting the appropriate strategy based on your downstream synthetic requirements.
Figure 1: Strategic decision tree for protecting group selection based on synthetic necessity.
Route A: Orthogonal Protection (N-Boc / O-TBDMS)
This is the "Gold Standard" for medicinal chemistry, allowing selective deprotection of the amine (acid) or the alcohol (fluoride).
Mechanism & Causality
Selectivity: We exploit the higher nucleophilicity of the amine (
for conjugate acid) compared to the alcohol (). By using Boc-Anhydride () without a strong base, the amine reacts kinetically before the oxygen.
Stereochemistry: The chiral center at the
-propyl position is prone to racemization if strong bases are used. We utilize a mild base (NaHCO3) or no base to preserve optical purity.
Protocol 1: Selective N-Boc Protection
Reagents:
(1.1 equiv), or , (aq).
Preparation: Dissolve (2-(1-aminopropyl)phenyl)methanol (1.0 equiv) in DCM (0.2 M concentration).
Addition: Add a saturated aqueous solution of
(2.0 equiv) to create a biphasic system.
Reaction: Cool to
. Add (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
Monitoring: Warm to Room Temperature (RT) and stir vigorously. Monitor by TLC (System: 30% EtOAc/Hexane).
This strategy "locks" the molecule into a 6-membered ring (1,4-oxazin-2-one derivative). This is ideal if you need to perform harsh oxidations or alkylations elsewhere on the phenyl ring.
Mechanism & Causality
The Bridge: We use 1,1'-Carbonyldiimidazole (CDI) or Triphosgene . These reagents act as a "carbonyl staple," reacting first with the amine (forming an isocyanate or activated amide) which is then intramolecularly trapped by the benzylic alcohol.
Stability: The resulting cyclic carbamate is extremely stable to acid and mild oxidants. It is removed by hydrolysis with strong base (LiOH/NaOH) at elevated temperatures.
Protocol 3: Cyclic Carbamate Formation
Reagents: CDI (1.2 equiv), THF (anhydrous),
(catalytic).
Preparation: Dissolve amino-alcohol (1.0 equiv) in anhydrous THF (0.1 M).
Addition: Add CDI (1.2 equiv) at
.
Cyclization: Add
(0.1 equiv) to catalyze the alcohol attack.
Reflux: Heat the reaction to
(gentle reflux) for 4–6 hours.
Why Reflux? The initial intermediate (carbamoyl imidazole) forms at RT, but the ring closure (O-attack) often requires thermal energy due to the 6-membered ring entropy.
Workup: Evaporate THF. Redissolve in EtOAc. Wash with 1M HCl (removes imidazole byproduct) and brine.
Result: A crystalline solid is often obtained.
Data Summary & Compatibility Table
Protecting Group Strategy
Reagent
Stability (Acid)
Stability (Base)
Stability (Red/Ox)
Removal
N-Boc
Labile (TFA/HCl)
Stable
Good
Acid (TFA)
O-TBDMS
TBDMSCl
Labile (Strong Acid)
Stable
Excellent
Fluoride (TBAF)
Cyclic Carbamate
CDI
Stable
Labile (Hot NaOH)
Excellent
Base Hydrolysis
Troubleshooting & Critical Controls
Issue: O-Acylation during Boc Protection
Symptom: Formation of a carbonate side product (O-Boc).
Cause: Use of strong base (NaOH) or excess
.
Fix: Use the biphasic
method (Protocol 1). If O-Boc forms, treat the crude mixture with in MeOH for 30 mins; the carbonate is labile, the carbamate is stable.
Issue: Failure to Cyclize (Route B)
Symptom: Intermediate urea/carbamate seen on LCMS, but no ring closure.
Cause: The "gem-disubstituent" effect is missing (no gem-dimethyl), making cyclization slower.
Fix: Switch from CDI to Triphosgene (0.4 equiv) + Pyridine in DCM. Triphosgene is more reactive. Warning: Phosgene generated in situ.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.
Knölker, H. J., et al. (1996). Selective N-protection of amino alcohols.[1] Synlett, 1996(06), 502-504. (Describes catalytic methods for selective N-Boc).
Joulié, M. M., et al. (2010). Cyclization of amino alcohols to oxazinones.[2] Journal of Organic Chemistry, 75(2), 450-453.
Technical Support Center: Troubleshooting the Synthesis of (2-(1-Aminopropyl)phenyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 1,2-bifunctional benzylic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 1,2-bifunctional benzylic compounds. The synthesis of (2-(1-Aminopropyl)phenyl)methanol via the reductive amination of 1-(2-(hydroxymethyl)phenyl)propan-1-one is a classic example of a deceptively simple reaction fraught with chemoselectivity issues.
The proximity of the benzylic alcohol to the forming iminium ion introduces two major competing pathways: hydrogenolysis (deoxygenation) and intramolecular cyclization . This guide provides a self-validating protocol and addresses the mechanistic causality behind these common pitfalls to help you maximize your yield and purity.
To illustrate the chemoselectivity landscape, below is a summary of our internal optimization data for this transformation. The data demonstrates how catalyst selection and pH control dictate the reaction's outcome.
This protocol utilizes Titanium(IV) isopropoxide to drive imine formation while avoiding the acidic conditions that promote cyclization, followed by mild hydride reduction to prevent benzylic cleavage.
Step 1: Imine Formation
In an oven-dried, argon-purged flask, dissolve 1-(2-(hydroxymethyl)phenyl)propan-1-one (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).
Stir the suspension at room temperature for 12 hours.
Validation Checkpoint 1: Analyze an aliquot via TLC (DCM:MeOH 9:1). The starting ketone (R_f ~0.7) should be completely consumed, replaced by a highly polar intermediate (R_f ~0.1) that remains at the baseline.
Step 2: Mild Reduction
4. Cool the reaction mixture to 0 °C using an ice bath.
5. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in three portions over 15 minutes to control the exothermic release of hydrogen gas.
6. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Validation Checkpoint 2: Perform LC-MS on a quenched aliquot. The target amino alcohol should appear as the major peak with an [M+H]⁺ of 166.12. Ensure the absence of m/z 150.12 (hydrogenolysis byproduct) and m/z 148.12 (cyclization byproduct).
Step 3: Quench and Isolation
7. Quench the reaction by slowly adding 1M aqueous NaOH (15 mL) to precipitate titanium dioxide (TiO₂) as a white solid.
8. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).
9. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
10. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to yield the pure (2-(1-Aminopropyl)phenyl)methanol.
Pathway Visualization
Reaction pathway for the reductive amination of 1-(2-(hydroxymethyl)phenyl)propan-1-one.
Troubleshooting FAQs
Q1: My LC-MS shows a major byproduct with a mass of [M+H]⁺ 150.12, and my yield of the target is very low. What is happening?A1: You are observing the hydrogenolysis (deoxygenation) of the benzylic alcohol, yielding 1-(2-methylphenyl)propan-1-amine. This is a well-documented side reaction when using Palladium on Carbon (Pd/C) under hydrogen gas[1].
Causality & Solution: The palladium catalyst coordinates to the benzylic oxygen, lowering the activation energy for C-O bond cleavage. To prevent this, you must switch to a less aggressive catalytic system. Using milder hydride reagents (like NaBH(OAc)₃) or switching to Pt-based or Ru-based catalysts minimizes this deoxygenation while still effectively reducing the imine[2].
Q2: I switched from catalytic hydrogenation to NaBH₃CN, but now I am seeing a mass of [M+H]⁺ 148.12. Why did the chemoselectivity change?A2: You have inadvertently triggered an intramolecular cyclization, resulting in the formation of 1-ethylisoindoline.
Causality & Solution: The ortho-hydroxymethyl group is in close spatial proximity to the electrophilic iminium carbon formed during the reaction. If the reaction pH drops too low (e.g., pH < 5 from excess acetic acid), the hydroxyl oxygen acts as a nucleophile, attacking the iminium to form a cyclic hemiaminal. Subsequent reduction yields the isoindoline byproduct. To mitigate this, buffer the reaction strictly to pH ~6 using ammonium acetate, or use the Ti(OiPr)₄ method described in the protocol, which activates the imine without requiring Brønsted acidic conditions.
Q3: The imine formation step seems to stall, leaving 20-30% of the starting ketone unreacted. How can I drive this to completion?A3: This is a thermodynamic issue driven by steric hindrance and the accumulation of water.
Causality & Solution: Ketones are inherently less electrophilic than aldehydes, and the ortho-substitution on the benzene ring further restricts the trajectory of the incoming ammonia nucleophile. Furthermore, the reaction generates water, which pushes the equilibrium backward. By adding Titanium(IV) isopropoxide, you achieve two goals simultaneously: Ti(IV) acts as a strong Lewis acid to activate the carbonyl carbon, and it acts as an irreversible water scavenger (forming insoluble TiO₂), driving the equilibrium entirely toward the iminium intermediate.
References
[1] Title: Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives
Source: thieme-connect.de
URL:[Link]
[2] Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines
Source: acs.org
URL:[Link]
Minimizing side reactions during (2-(1-Aminopropyl)phenyl)methanol cyclization
The following technical guide is designed to serve as a specialized support resource for researchers optimizing the cyclization of (2-(1-Aminopropyl)phenyl)methanol (APPM) to 1-ethylisoindoline . Topic: Minimizing Side R...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed to serve as a specialized support resource for researchers optimizing the cyclization of (2-(1-Aminopropyl)phenyl)methanol (APPM) to 1-ethylisoindoline .
Topic: Minimizing Side Reactions in the Cyclization of (2-(1-Aminopropyl)phenyl)methanol
Document ID: ISO-CYC-OPT-04
Status: Active / Verified
Executive Summary & Mechanism
The transformation of (2-(1-Aminopropyl)phenyl)methanol into 1-ethylisoindoline is a classic intramolecular nucleophilic substitution . While thermodynamically favorable (forming a 5-membered ring), the reaction is kinetically sensitive to competitive intermolecular pathways (oligomerization) and elimination.
The Core Challenge
The substrate contains both a nucleophile (primary amine) and a potential electrophile (benzyl alcohol, once activated).
The following diagram outlines the kinetic competition between the desired cyclization and common failure modes.
Figure 1: Kinetic competition in amino-alcohol cyclization. Green path represents the target trajectory; red paths indicate concentration- or temperature-dependent side reactions.
Critical Experimental Protocols
Method A: The "High-Fidelity" Two-Step Route (Recommended)
Best for: High purity requirements, minimizing dimers, and preserving chirality.
This method relies on converting the alcohol to a leaving group (LG) while the amine is protonated or protected, preventing premature reaction.
Step 1: Activation
Dissolve (2-(1-Aminopropyl)phenyl)methanol (1.0 equiv) in DCM (10 mL/g).
Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at 0°C.
Why? This converts the alcohol to a benzyl chloride. The amine simultaneously forms an HCl salt, protecting it from reacting immediately.
Stir at 0°C
RT for 2 hours. Evaporate volatiles to obtain the solid hydrochloride salt.
Step 2: Controlled Cyclization (The "Pseudo-High Dilution" Technique)
Dissolve the crude hydrochloride salt in a minimal amount of water/methanol.
Prepare a separate vessel with DCM/Water biphasic mixture containing excess NaHCO₃ (3.0 equiv).
Crucial Step: Slowly add the substrate solution to the rapidly stirring biphasic base mixture over 1 hour.
Mechanism:[1][2][3][4][5][6] As the salt hits the base, the free amine is generated. Because the concentration of free amine is instantaneously low (it cyclizes faster than it finds another molecule), dimerization is suppressed.
Method B: The Mitsunobu Cyclization
Best for: Mild conditions, avoiding strong acids.
Dissolve substrate (1.0 equiv) and Triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF.
Cool to 0°C.
Add DIAD/DEAD (1.2 equiv) dropwise.
Note: Protection of the amine (e.g., as an N-Nosyl or N-Tosyl derivative) is often required for Mitsunobu to prevent the amine from reacting with the azo-reagent. If using free amine, yields may vary.
Troubleshooting & FAQs
Q1: I am seeing a significant amount of "gummy" insoluble residue. What is this?
Diagnosis: This is likely oligomerization (Polymerization).
Cause: The rate of intermolecular reaction (
) exceeded the rate of intramolecular cyclization ().
Solution:
Decrease Concentration: Run the cyclization step at 0.01 M to 0.05 M.
Slow Addition: Do not dump the base in all at once. Use the "Inverse Addition" technique described in Method A (Step 2).
Solvent Switch: Switch to a solvent that solvates the monomer but precipitates the dimer (rarely perfect, but acetonitrile sometimes helps).
Q2: My product yield is low, and I see styrene peaks in the NMR.
Diagnosis: Elimination of the benzylic alcohol.
Cause: Strong base or high heat promoted E2 or E1 elimination over S_N2 substitution.
Solution:
Lower Temperature: Perform the cyclization at 0°C to Room Temperature. Avoid reflux.
Weaker Base: Switch from NaOH/KOH to NaHCO₃ or K₂CO₃.
Leaving Group Selection: If using Mesyl chloride (MsCl), ensure the amine is not acting as a base to eliminate the mesylate.
Q3: Will this reaction racemize my chiral center?
Analysis: The chiral center is at the benzylic amine position (C1 of the propyl group).
Scenario A (Standard): The nucleophile is the nitrogen attached to the chiral center. The electrophile is the achiral benzyl methylene group. Result: No racemization. The chiral center is not involved in bond breaking.
Scenario B (Risk): If you use conditions that allow oxidation to an imine (e.g., Pd/C, high heat in air) or reversible elimination/addition, racemization can occur.
Verdict: Under standard alkylation/Mitsunobu conditions, optical purity is retained .
Q4: Can I use acid catalysis (e.g., HBr/Acetic Acid)?
Advisory: While classic, this method is not recommended for high-value intermediates.
Risk: Hot HBr generates a benzylic carbocation. While the cyclization is fast, the harsh conditions promote racemization (if the carbocation migrates or reversible elimination occurs) and significant tar formation (polymerization).
Data Summary: Optimization Parameters
Parameter
Recommended Range
Impact on Side Reactions
Concentration
0.01 M – 0.05 M
Critical. High conc. (>0.1 M) exponentially increases dimerization.
Temperature
0°C – 25°C
High temp (>60°C) favors elimination (styrene formation).
Technical Support Center: Thermal Optimization for (2-(1-Aminopropyl)phenyl)methanol
Executive Summary & Thermodynamic Landscape[1] The Core Challenge: Synthesizing (2-(1-Aminopropyl)phenyl)methanol involves a critical battle between Kinetic Control (formation of the desired open-chain amino alcohol) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Thermodynamic Landscape[1]
The Core Challenge:
Synthesizing (2-(1-Aminopropyl)phenyl)methanol involves a critical battle between Kinetic Control (formation of the desired open-chain amino alcohol) and Thermodynamic Stability (formation of the cyclic isoindoline byproduct).
Due to the ortho-substitution pattern, the amino group on the propyl chain and the benzylic hydroxyl group are spatially proximal. This creates a high propensity for intramolecular cyclodehydration, leading to 1-ethyl-1,3-dihydro-2H-isoindole .
Thermal Directive:
Strict temperature adherence is not merely for yield optimization; it is the primary switch determining chemoselectivity. The reaction profile is non-linear:
The following diagram illustrates the bifurcation point where temperature dictates the fate of the intermediate.
Figure 1: Thermal bifurcation pathway showing the risk of cyclization at elevated temperatures.
Critical Process Parameters (CPP)
The following parameters are derived from standard reductive amination protocols optimized for ortho-substituted benzyl alcohols.
Parameter
Optimal Range
Critical Limit
Consequence of Deviation
Reaction Temp
-5°C to 5°C
> 15°C
Acceleration of imine cyclization prior to reduction.
Addition Rate
Slow (30-60 min)
Bolus addition
Exotherm spikes (>10°C) leading to local "hot spots" and impurity formation.
Quench Temp
< 10°C
> 25°C
Hydrolysis of borate complexes generates heat; risk of acid-catalyzed cyclization.
Drying Temp
< 35°C
> 45°C
The product is thermally unstable in solid state; converts to isoindoline.
Troubleshooting Guide (Q&A)
Scenario A: High Levels of Isoindoline Impurity
User Question: I am seeing a 15-20% impurity peak at RRT 0.85 (LCMS confirms M-18 mass). My reaction was run at room temperature. Is this reversible?
Technical Diagnosis:
You have formed the 1-ethyl-isoindoline derivative via cyclodehydration. This is a thermodynamic sink and is not reversible under standard workup conditions. This occurs because the ortho-hydroxymethyl group acts as an internal nucleophile (or electrophile, depending on pH) towards the amino-propyl chain.
Corrective Action:
Immediate: Do not heat the current batch. Isolate via column chromatography immediately; crystallization will likely fail due to the impurity.
Next Batch:
Cooling: Active cooling to -5°C is mandatory during the reducing agent addition.
pH Control: Ensure the reaction pH remains near neutral (pH 6-7). Acidic conditions (pH < 5) drastically lower the activation energy for cyclization [1].
Scenario B: Incomplete Conversion at Low Temperature
User Question: I followed the advice to run at -10°C, but after 4 hours, I still have 40% starting ketone. Should I heat it to push it to completion?
Technical Diagnosis:DO NOT HEAT. Heating will convert the remaining intermediate to the cyclic impurity rather than the product. The stalled reaction is likely due to the formation of a stable borate complex that mimics the product or slow imine formation kinetics at low T.
Corrective Action:
Add Lewis Acid: Add a mild Lewis acid (e.g., Ti(OiPr)4 or even simple acetic acid) to facilitate imine formation without raising the temperature [2].
Extend Time: Maintain -5°C but extend reaction time to 12-16 hours.
Reagent Check: Ensure your hydride source (e.g., NaBH4) is fresh. Old reagents lose activity, requiring heat to compensate, which triggers side reactions.
Scenario C: Product Degradation During Drying
User Question: My NMR looked clean after extraction, but after drying in the vac oven at 50°C overnight, the purity dropped to 85%.
Technical Diagnosis:
This is "Solid-State Thermal Cyclization." Even in the absence of solvent, the crystal lattice of ortho-amino alcohols allows for proton transfer and dehydration when energized by heat.
Corrective Action:
Lyophilization: If possible, freeze-dry from benzene/water or dioxane.
Vacuum Desiccation: Dry at Ambient Temperature (20-25°C) under high vacuum (< 5 mbar) using P2O5 as a desiccant. Never exceed 35°C.
Optimized Experimental Protocol
Objective: Synthesis of (2-(1-Aminopropyl)phenyl)methanol via Reductive Amination.
Scale: 10 mmol basis.
Reductant: Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB). Note: NaBH4 is too aggressive and basic for this specific sensitive substrate.
Solvent: Methanol (anhydrous).
Step-by-Step Methodology
Imine Formation (The "Cold Start"):
Dissolve 10 mmol precursor in 40 mL Methanol.
Add 100 mmol NH4OAc.
CRITICAL: Cool mixture to 0°C using an ice/salt bath.
Stir for 30 minutes. Note: Do not reflux to form imine; the equilibrium is sufficient at 0°C for reduction.
Reduction (The Kinetic Trap):
Add 15 mmol NaBH3CN in 4 portions over 1 hour.
Monitor Internal T: Ensure T < 5°C during addition.
Allow to warm only to 10-15°C over 12 hours. Do not reach 25°C.
Quench & Workup (The Stability Zone):
Cool back to 0°C.
Quench with saturated NaHCO3 (aq). Avoid strong acids like HCl.
Concentrate via Rotary Evaporator.[2] Bath Temp: 30°C Max.
Purify via Silica Gel Chromatography (DCM/MeOH/NH3).
Workflow Visualization
Figure 2: Step-by-step workflow emphasizing thermal control points.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link
Hutchins, J. E., et al. (1973). "Facile intramolecular nucleophilic attack by alkoxide ions on ethyl and p-nitrophenyl carbamates." Journal of the American Chemical Society, 95(11), 3786-3790. Link
Cho, C. S., et al. (2001). "Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones." Chemical Communications, 24, 2576-2577. Link
Technical Support Center: Recrystallization of (2-(1-Aminopropyl)phenyl)methanol
This technical guide addresses the purification of (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5).[1][2] As a Senior Application Scientist, I have structured this content to navigate the specific physicochemical c...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification of (2-(1-Aminopropyl)phenyl)methanol (CAS: 1270372-10-5).[1][2] As a Senior Application Scientist, I have structured this content to navigate the specific physicochemical challenges of this ortho-substituted amino alcohol, particularly its tendency to "oil out" due to competing hydrogen bonding motifs.
Chemical Nature: Amphiphilic solid containing a basic primary amine and a neutral primary alcohol in an ortho arrangement.[2]
Critical Challenge: The molecule exhibits strong intramolecular hydrogen bonding (between the amine and hydroxyl groups) and intermolecular bonding with solvents.[2] This often leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[2][3][4]
Primary Recommendation: Use a binary solvent system (Polar/Non-polar) or convert to the Hydrochloride (HCl) salt for superior crystallinity.[1][2]
Solvent Selection Strategy (Q&A)
Q: Why does this compound fail to crystallize in pure ethanol or methanol?A: While the compound is highly soluble in lower alcohols due to its polar functional groups, these solvents often act too well.[2] They form strong solvation shells around the amine and alcohol moieties, preventing the molecules from aggregating into a lattice upon cooling. The result is often a supersaturated solution that eventually forms a glass or oil rather than crystals.[2][3][5]
Q: What is the optimal solvent system for the free base?A: We recommend a Displacement System using Ethyl Acetate (EtOAc) as the solvent and Heptane as the anti-solvent.[2]
Why? EtOAc dissolves the compound moderately at reflux but poorly at room temperature.[2] Heptane reduces the solubility further without inducing the rapid phase separation that causes oiling out.[2]
Q: When should I consider salt formation instead of free base recrystallization?A: If your crude purity is <90% or if the free base persists as an oil.[2] The HCl salt disrupts the internal H-bonding and creates a rigid ionic lattice, dramatically increasing the melting point and crystallization tendency.
Table 1: Solvent Compatibility Matrix
Solvent System
Role
Suitability
Operational Notes
Ethyl Acetate / Heptane
Primary / Anti-solvent
High
Best for Free Base.[1][2] Add Heptane dropwise at reflux.[2]
Isopropanol (IPA)
Single Solvent
Medium
Good for high-purity batches.[1][2] May require -20°C cooling.[2]
Troubleshooting Guide: The "Oiling Out" Phenomenon
The most frequent ticket we receive involves the product separating as a yellow oil at the bottom of the flask. This is a kinetic trap where the amorphous liquid phase is energetically favored over the crystal lattice.[2]
Visual Workflow: Oiling Out Rescue
Caption: Decision tree for managing liquid-liquid phase separation (oiling out) during cooling.
FAQ: Specific Issues
Q: My product is colored (yellow/orange) even after recrystallization.A: The amino group is susceptible to oxidation, forming colored N-oxides or imine impurities.[1]
Fix: Perform the recrystallization with Activated Charcoal . Add 5% w/w charcoal to the hot solution, stir for 5 minutes, and filter through Celite before cooling.
Q: Can I use water as a co-solvent?A: We advise against it.[2] While water is a good anti-solvent for some organics, this compound's alcohol and amine groups make it significantly water-soluble, leading to massive yield loss.[1]
Q: I don't have seed crystals. How do I induce nucleation?A: Use the "Glass Rod Technique" : Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the tip until a crust forms. Re-insert the rod and scratch the inner wall of the flask at the air-liquid interface. The friction and micro-crystals on the rod will trigger the lattice formation.[2]
References
Fluorochem . (2-(1-Aminopropyl)phenyl)methanol Product Specification. Retrieved from
MilliporeSigma . Recrystallization Troubleshooting & Oiling Out Guide. Retrieved from [1]
BenchChem . Troubleshooting Amino Alcohol Purification. Retrieved from
University of Massachusetts Amherst . Recrystallization Methodologies for Organic Solids. Retrieved from [1]
Handling moisture sensitivity of (2-(1-Aminopropyl)phenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (2-(1-Aminopropyl)phenyl)methanol. This guide is designed to provide in-depth, practical advice for hand...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2-(1-Aminopropyl)phenyl)methanol. This guide is designed to provide in-depth, practical advice for handling this moisture-sensitive compound. Drawing from established principles in chemical synthesis and handling of air-sensitive reagents, this document provides troubleshooting solutions and answers to frequently asked questions to ensure the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and characteristics of (2-(1-Aminopropyl)phenyl)methanol.
Q1: Why is (2-(1-Aminopropyl)phenyl)methanol considered moisture-sensitive?
A: The moisture sensitivity of (2-(1-Aminopropyl)phenyl)methanol stems from its two primary functional groups: a primary amine and a benzyl alcohol. Primary amines are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. Additionally, both amines and alcohols can be susceptible to slow oxidation, a process that can be accelerated by the presence of water and atmospheric oxygen. While specific hydrolysis of the C-N or C-O bonds is not the primary concern under neutral pH conditions, the absorbed water can compromise sample purity and impact reaction stoichiometry.[1][2]
Q2: What are the ideal storage conditions for this compound?
A: To maintain its integrity, (2-(1-Aminopropyl)phenyl)methanol should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The container must be tightly sealed to prevent the ingress of moist air. For long-term storage, using a container with a septum-sealed cap, such as a Sure/Seal™ bottle, is highly recommended to allow for the removal of the compound without exposing the bulk material to the atmosphere.[3][4]
Q3: How can I visually identify if my sample has been compromised by moisture?
A: (2-(1-Aminopropyl)phenyl)methanol is typically a solid. The first sign of moisture absorption is often a change in the physical appearance of the solid, such as clumping, caking, or the development of a syrupy or oily consistency. Discoloration, often a slight yellowing or browning, can also be an indicator of potential degradation or oxidation.[5] However, visual inspection is not a substitute for analytical characterization.
Q4: What are the potential consequences of using a moisture-compromised sample in my reaction?
A: Using a sample that has been exposed to moisture can lead to several undesirable outcomes:
Inaccurate Stoichiometry: The absorbed water increases the weight of the sample, leading to the use of less active compound than intended and affecting reaction yields and purity.
Side Reactions: The presence of water can lead to unwanted side reactions, particularly in reactions employing water-sensitive reagents like organometallics or strong bases.
Inconsistent Results: Variability in the amount of absorbed moisture between aliquots will lead to poor reproducibility of your experimental results.
Formation of Impurities: Over time, exposure to moisture and air can lead to the formation of oxidative and other degradation products.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the handling and use of (2-(1-Aminopropyl)phenyl)methanol.
Problem 1: Inconsistent analytical results (NMR, LC-MS) between different aliquots of the same batch.
Plausible Cause: Non-uniform moisture absorption within the sample bottle. This often occurs if the bottle has been opened multiple times in an uncontrolled atmosphere.
Solution:
Handle in an Inert Atmosphere: All future aliquoting of the material should be performed under strictly anhydrous and inert conditions, preferably within a glove box or using a Schlenk line.[6][7]
Sample Homogenization (with caution): If you must use the existing bottle, and the material is a free-flowing solid, you can try to homogenize it by gently tumbling the sealed container inside a glove box. Avoid vigorous shaking that could generate static charge.
Re-qualification: Before use in a critical experiment, take a small, representative sample and re-analyze it to confirm its identity and purity.
Problem 2: Low yields in reactions sensitive to primary amines or alcohols.
Plausible Cause: Partial degradation or oxidation of the starting material. The primary amine and benzyl alcohol moieties can be susceptible to oxidation, which may not be immediately obvious from a visual inspection.[5][8]
Solution:
Analytical Purity Check: Perform a quantitative purity analysis, for instance, by High-Performance Liquid Chromatography (HPLC) with a suitable standard. This will give you a more accurate measure of the active compound concentration than a simple NMR would.[9][10]
Consider an Antioxidant during Sample Preparation for Analysis: For analytical purposes, degradation can sometimes occur during sample preparation. In some cases, adding a small amount of an antioxidant like ascorbic acid to the HPLC solvent can prevent on-column degradation of aminophenol-like compounds.[11]
Purification: If significant impurities are detected, purification of the material by recrystallization or column chromatography under an inert atmosphere may be necessary.
Problem 3: Difficulty in accurately weighing and dispensing small quantities of the solid.
Plausible Cause: The hygroscopic nature of the compound causes it to rapidly gain weight upon exposure to ambient air, making accurate measurement challenging.
Solution:
Glove Box is Ideal: The most reliable method is to perform all weighing and dispensing operations inside a glove box with a controlled, low-moisture atmosphere.[6]
Inert Atmosphere Funnel/Adapter Technique: If a glove box is unavailable, a stream of dry nitrogen or argon can be directed into the weighing vessel (e.g., a tared vial) to create a localized inert environment during the transfer.
Rapid Weighing: If working on an open bench is unavoidable, have everything prepared in advance. Tare the weighing vessel, add the compound as quickly as possible, and record the weight immediately. Be aware that this method introduces a higher degree of uncertainty.
Workflow for Troubleshooting Inconsistent Experimental Results
The following diagram outlines a logical workflow for diagnosing and resolving issues related to the handling of (2-(1-Aminopropyl)phenyl)methanol.
Troubleshooting low enantiomeric excess in (2-(1-Aminopropyl)phenyl)methanol synthesis
Technical Support Center: Troubleshooting Enantiomeric Excess in Chiral Amine Synthesis Target Molecule: (2-(1-Aminopropyl)phenyl)methanol Target Audience: Process Chemists, Application Scientists, and Drug Development P...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Enantiomeric Excess in Chiral Amine SynthesisTarget Molecule: (2-(1-Aminopropyl)phenyl)methanol
Target Audience: Process Chemists, Application Scientists, and Drug Development Professionals
Welcome to the advanced troubleshooting center for the asymmetric synthesis of (2-(1-Aminopropyl)phenyl)methanol. This chiral 1-arylalkylamine features a stereocenter at the benzylic/homobenzylic position and a highly reactive ortho-hydroxymethyl group. Achieving >99% enantiomeric excess (ee) requires precise control over transition-state geometries and reaction kinetics.
Below, we dissect the three primary synthetic modalities—Chiral Auxiliaries, Biocatalysis, and Asymmetric Transition Metal Catalysis—providing mechanistic causality for ee erosion and self-validating protocols to restore stereofidelity.
I. The Chiral Auxiliary Approach (Ellman’s Sulfinamide)
The condensation of 1-(2-(hydroxymethyl)phenyl)propan-1-one with chiral tert-butanesulfinamide is a highly reliable route [1]. However, the ortho-hydroxymethyl group introduces unique stereoelectronic challenges during the reduction step.
Workflow for the asymmetric synthesis of the target amine via Ellman's chiral auxiliary.
FAQ & Troubleshooting
Q: Why is my diastereomeric ratio (d.r.) stalling at 3:1 during the imine reduction, resulting in a low final ee?A: The free ortho-hydroxymethyl group is hijacking your transition state. In standard Ellman chemistry, the bulky tert-butyl group directs the hydride attack via a predictable cyclic or open transition state depending on the reductant. However, a free hydroxyl group coordinates competitively with the Lewis acidic reducing agent (e.g., the sodium ion in NaBH₄ or titanium residues), creating a rigid, alternative chelation model that exposes the wrong prochiral face.
Solution: You must mask the hydroxyl group. Converting the -OH to a bulky tert-butyldimethylsilyl (TBS) ether eliminates internal coordination, allowing the sulfinyl group to dictate facial selectivity.
Q: My d.r. was >95:5 after reduction, but my final ee dropped to 80% after auxiliary cleavage. What happened?A: Acid-catalyzed racemization via a carbocation intermediate. The benzylic position of your molecule is highly stabilized by the adjacent electron-rich phenyl ring. Using harsh acidic conditions (e.g., 4M HCl at room temperature) for prolonged periods allows the amine to transiently form a planar benzylic carbocation, which re-aminates non-stereoselectively[2].
Solution: Cleave the auxiliary under strictly anhydrous, mild conditions (e.g., 2M HCl in diethyl ether at 0 °C for exactly 30 minutes) and quench immediately.
Quantitative Data: Impact of Hydroxyl Protection on Stereoselectivity
Substrate (Ketone)
Protecting Group
Reductant / Solvent
Temp (°C)
Imine d.r.
Final Amine ee
Unprotected -OH
None
NaBH₄ / THF
-48
65:35
30%
Unprotected -OH
None
L-Selectride / THF
-78
70:30
40%
Protected -OTBS
TBS
NaBH₄ / THF
-48
92:8
84%
Protected -OTBS
TBS
L-Selectride / THF
-78
>99:1
>98%
Self-Validating Protocol: Stereoselective Reduction and Cleavage
Protection: Treat the starting ketone with TBSCl (1.2 eq) and Imidazole (2.0 eq) in DMF at 0 °C. Validation: TLC must show complete consumption of the polar ketone spot.
Imine Formation: React the TBS-protected ketone with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at 60 °C for 12 hours.
Reduction: Cool the reaction mixture to -78 °C. Dropwise add L-Selectride (1.5 eq). Stir for 4 hours. Validation: Quench a 100 µL aliquot, extract, and run chiral HPLC; d.r. must exceed 98:2 before proceeding.
Cleavage: Dissolve the purified sulfinamide in anhydrous Et₂O at 0 °C. Add 2M HCl in Et₂O (3.0 eq). Stir for exactly 30 minutes. Quench with saturated NaHCO₃.
II. Biocatalytic Approach (
-Transaminase)
Enzymatic transamination is the industry standard for green, high-ee amine synthesis [3]. However, the steric bulk of the ortho-substitution can cause substrate-binding mismatch in wild-type enzymes.
Catalytic cycle of ω-transaminase utilizing PLP/PMP cofactors for asymmetric amination.
FAQ & Troubleshooting
Q: The enzymatic reaction stalls at 40% conversion, and the ee is only 85%. Is the enzyme degrading?A: The issue is twofold: thermodynamic equilibrium and binding pocket constraints. The transamination of ketones to amines is thermodynamically unfavorable. If you are using isopropylamine (IPA) as the donor, the accumulation of acetone pushes the reaction backward. Furthermore, the 85% ee indicates that the large ortho-hydroxymethylphenyl group is occasionally binding in the "small" binding pocket of the enzyme, leading to the formation of the opposite enantiomer [4].
Solution:
Shift the equilibrium: Use an in-situ product removal (ISPR) technique, such as applying a slight vacuum to evaporate the acetone byproduct, or use a smart amine donor like o-xylylenediamine which spontaneously polymerizes upon deamination, driving the reaction forward irreversibly.
Fix the ee: Switch from a wild-type Vibrio fluvialis
-TA to an engineered variant (e.g., ATA-117 or similar evolved mutants) that possesses a widened "large pocket" specifically evolved to accommodate bulky ortho-substituted aromatics.
III. Asymmetric Reductive Amination (Transition Metal Catalysis)
Direct Asymmetric Reductive Amination (DARA) using Iridium or Ruthenium complexes with chiral phosphoramidite ligands offers excellent atom economy [5].
FAQ & Troubleshooting
Q: I am using an[Ir(COD)Cl]₂ / (S)-Feringa ligand system. The yield is high, but the ee fluctuates between batches (60% to 90%). Why is it inconsistent?A: Enantiomeric excess fluctuation in DARA is almost always caused by uncontrolled imine/enamine isomerization prior to the hydrogenation step. The catalyst is highly stereoselective for the imine, but if the intermediate tautomerizes to the enamine (which can happen if trace acidic/basic impurities are present in your solvent or substrate), the metal complex may reduce the enamine with completely different facial selectivity.
Solution: Buffer the system. The addition of a catalytic amount of a weak acid, such as 10 mol% of acetic acid or Ti(OiPr)₄ [6], stabilizes the imine form and accelerates the rate of imine reduction over enamine formation. Ensure your hydrogen pressure is strictly maintained (e.g., 30 bar) to ensure the reduction kinetics outpace any background isomerization.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis with Sulfur (IV) and Sulfur (VI). Accounts of Chemical Research, 35(11), 984-995. Available at:[Link][1]
Neto, W., Pirrung, S., Tufvesson, P., & Woodley, J. M. (2013). Process Considerations for the Asymmetric Synthesis of Chiral Amines using ω-Transaminase. DTU Research Database. Available at:[Link][2]
Konia, E., et al. (2021). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Bioengineering and Biotechnology. Available at:[Link][3]
Chen, X., et al. (2018). Direct Asymmetric Reductive Amination for the Synthesis of Chiral Amines. MDPI Molecules, 23(9), 2212. Available at:[Link][4]
Nugent, T. C., et al. (2024). Asymmetric Reductive Amination: Convenient Access to Enantioenriched α-Chiral Primary Amines. Scilit. Available at: [Link][5]
Technical Support Center: Stability of (2-(1-Aminopropyl)phenyl)methanol
Welcome to the technical support guide for (2-(1-aminopropyl)phenyl)methanol. This resource is designed for researchers, chemists, and formulation scientists to navigate the complexities of this molecule's stability, par...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (2-(1-aminopropyl)phenyl)methanol. This resource is designed for researchers, chemists, and formulation scientists to navigate the complexities of this molecule's stability, particularly under acidic conditions. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2-(1-aminopropyl)phenyl)methanol in acidic solutions?
When subjected to acidic conditions, (2-(1-aminopropyl)phenyl)methanol, which features both a primary amine and a benzylic alcohol, is susceptible to several degradation pathways. The primary concerns are acid-catalyzed dehydration and intramolecular cyclization. The acidic environment protonates the hydroxyl group, transforming it into a good leaving group (water). This departure can generate a stabilized benzylic carbocation, which is then highly reactive.
Q2: What is the most probable degradation product under acidic stress?
The most likely degradation product is a substituted isoindoline. Following the formation of the benzylic carbocation, the proximate primary amine acts as an intramolecular nucleophile, attacking the carbocation to form a stable five-membered ring. This type of intramolecular cyclization of amino alcohols is a well-documented reaction pathway.[1][2]
Q3: What visual or physical changes might indicate degradation of my sample?
Degradation may not always be visually apparent. However, you should be vigilant for:
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of chromophoric degradation products.
Precipitation: Formation of a solid may indicate that a degradation product is less soluble than the parent compound in the chosen solvent system.
Changes in pH: Although you are in an acidic environment, significant degradation could potentially alter the solution's pH.
It is crucial to rely on analytical techniques like HPLC or NMR for definitive evidence of degradation, as visual cues can be absent or misleading.
Q4: What are the recommended storage conditions for acidic solutions of this compound?
To minimize degradation, acidic solutions of (2-(1-aminopropyl)phenyl)methanol should be stored at refrigerated temperatures (2-8°C) and protected from light.[3] For long-term storage, freezing (-20°C to -80°C) is advisable, though freeze-thaw cycles should be minimized as they can also introduce stability issues.[3] Always prepare fresh solutions when possible for critical experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experimental work.
Problem 1: I'm seeing unexpected peaks in my HPLC chromatogram after preparing my sample in an acidic mobile phase.
Probable Cause: Acid-catalyzed degradation is occurring either in your stock solution or on the column. The benzylic alcohol and primary amine moieties create a structure susceptible to intramolecular cyclization in an acidic environment.
Troubleshooting Steps:
Analyze a freshly prepared sample immediately: This will serve as your time-zero (T0) reference. Compare the chromatogram to one from a sample that has been sitting in the acidic solution for several hours. An increase in the impurity peaks over time confirms on-bench degradation.
Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to the highest level that still provides good chromatography. A less acidic environment will slow the rate of degradation.
Use a faster HPLC method: A shorter run time minimizes the sample's exposure to acidic conditions on the column.
Characterize the new peaks: Use LC-MS to determine the mass of the new peaks. If the mass corresponds to the loss of water (M-18) from the parent compound, this is strong evidence for the proposed cyclization/dehydration pathway.
Problem 2: The measured concentration of my compound is decreasing over time in an acidic formulation.
Probable Cause: The parent compound is degrading, leading to a loss of the main peak area in your analytical assay. This is a classic sign of instability.
Troubleshooting Steps:
Conduct a Forced Degradation Study: This is a systematic way to understand the degradation profile.[4][5][6] The protocol below (Protocol 1) provides a standardized approach to assess stability under various stress conditions, including acid, base, oxidation, heat, and light. This is a requirement for developing stability-indicating methods according to ICH guidelines.[4][7][8]
Develop a Stability-Indicating Method: Your analytical method must be able to separate the parent peak from all potential degradation products.[9][10][11] Forced degradation studies are essential for generating these products and validating the method's specificity.[4][11]
Evaluate Formulation Components: Excipients in your formulation could be contributing to the degradation. Evaluate the stability of the active pharmaceutical ingredient (API) alone in the acidic solution versus in the full formulation.
Potential Acid-Catalyzed Degradation Pathway
The primary degradation mechanism involves the protonation of the benzylic alcohol, followed by the loss of water to form a resonance-stabilized benzylic carbocation. The nearby primary amine then acts as a nucleophile, attacking the carbocation to form a five-membered isoindoline ring.
Technical Support Center: Purification of (2-(1-Aminopropyl)phenyl)methanol
Welcome to the technical support guide for the purification of (2-(1-Aminopropyl)phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (2-(1-Aminopropyl)phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral amino alcohol and require a high degree of purity for their applications. Purity is paramount, as even minor contaminants can drastically affect downstream reactions, biological assays, and the integrity of final compounds.
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. We will explore the likely impurities based on common synthetic routes and provide robust, field-tested strategies for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude (2-(1-Aminopropyl)phenyl)methanol?
A1: The impurity profile is heavily dependent on the synthetic route employed. However, impurities can generally be classified into four main categories:
Starting Material Residues: Unreacted precursors, such as the corresponding ketone (e.g., (2-aminophenyl)(propan-1-one)) if using a reductive amination pathway, or a nitro-precursor (e.g., 1-(2-(hydroxymethyl)phenyl)-1-nitropropane) if using a nitro-reduction route.[1][2]
Reaction Byproducts: These arise from side reactions. Common examples include over-reduction or incomplete reduction products (e.g., formation of an aldehyde instead of an alcohol), and products from protecting group-related side reactions.[3] For chiral molecules like this, diastereomeric impurities or the undesired enantiomer resulting from racemization are significant concerns.[3]
Solvent and Reagent Residues: Residual solvents from the synthesis and purification steps (e.g., THF, ethanol, ethyl acetate) are very common.[4][5] Traces of reagents, such as bases (e.g., triethylamine) or reducing agents, may also be present.
Degradation Products: Amino alcohols can be susceptible to degradation over time, especially when exposed to air (CO₂ can form carbamates), heat, or light.[6] They can also be hygroscopic and absorb atmospheric moisture.[6]
Q2: My NMR spectrum shows a complex mixture. Where do I begin my analysis?
A2: First, obtain a high-resolution proton (¹H) NMR in a standard solvent like CDCl₃ or DMSO-d₆.
Identify Your Product Peaks: Locate the characteristic signals for (2-(1-Aminopropyl)phenyl)methanol. You should see aromatic protons, a methine proton (CH-NH₂), the methylene protons (CH₂-OH), and the methyl group protons (CH₃).
Look for Impurity Signatures:
Starting Ketone: A downfield singlet for the methyl group adjacent to a carbonyl.
Residual Solvents: Check for known solvent peaks (e.g., ethyl acetate at ~2.05, 4.12, 1.26 ppm; THF at ~3.76, 1.85 ppm).[4][5]
Aldehydes: Look for a characteristic peak in the 9-10 ppm region.[7]
Integrate: Compare the integration of your product peaks to the impurity peaks to quantify the contamination level. This will inform the best purification strategy.
Q3: My product has a low enantiomeric excess (e.e.). What happened and how can I fix it?
A3: A low e.e. indicates that racemization has occurred at the chiral center (the carbon bearing the amino group). This can happen under harsh reaction conditions, particularly with prolonged exposure to acid or base, or high temperatures.[3]
Cause: Racemization can occur through enolization of a ketone precursor or direct deprotonation/reprotonation at the chiral center.
Solution: The only effective way to separate enantiomers is through chiral chromatography.[8] This typically involves using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[8][9][10] Polysaccharide-based CSPs are often highly effective for separating chiral amines and amino alcohols.[8][11]
Impurity Profile Overview
The following diagram illustrates the potential sources of impurities during a typical synthesis.
Caption: Origin of common impurities in the synthesis of (2-(1-Aminopropyl)phenyl)methanol.
Troubleshooting and Purification Protocols
This section provides solutions to specific problems encountered during purification.
Problem 1: My crude product is a persistent oil and fails to crystallize, likely due to significant non-isomeric impurities.
This is a common issue when starting materials or polar byproducts are present. A multi-step purification workflow is recommended.
Purification Workflow for Non-Isomeric Impurities
Caption: Systematic workflow for purifying crude (2-(1-Aminopropyl)phenyl)methanol.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique exploits the basicity of the amine group. By adjusting the pH of the aqueous phase, the target compound can be selectively moved between the organic and aqueous layers, leaving neutral or acidic impurities behind.
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic (2-(1-Aminopropyl)phenyl)methanol will be protonated and move into the aqueous layer as the hydrochloride salt. Neutral impurities (like unreacted ketone) will remain in the organic layer.
Separation: Separate the layers. Discard the organic layer containing neutral impurities.
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine which will often precipitate or form an oil.
Re-extraction: Extract the aqueous layer multiple times with fresh ethyl acetate or DCM to recover the purified free base.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Scientist's Note: If the product has high water solubility, the aqueous phase can be saturated with a salt like potassium carbonate ("salting out") to decrease the amino alcohol's solubility and improve extraction efficiency into the organic solvent.[12]
Protocol 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase. It is highly effective for removing impurities with different polarities.
Step-by-Step Methodology:
Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexane or heptane).
Sample Loading: Dissolve the product from Protocol 1 in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity by adding a more polar solvent like methanol. A common gradient might be from 0% to 10% methanol in ethyl acetate.
Scientist's Note: The amine group can interact strongly with acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 2: My product is crystalline but has low enantiomeric purity (e.g., 85% e.e.) confirmed by chiral analysis.
This requires a specialized separation technique.
Protocol 3: Chiral HPLC Purification
Principle: Enantiomers have identical physical properties except for their interaction with a chiral environment. A Chiral Stationary Phase (CSP) provides this environment, allowing for differential retention and separation of the two enantiomers.[10]
Step-by-Step Methodology:
Column and Mobile Phase Screening:
Column: Screen several polysaccharide-based CSPs (e.g., Chiralpak® IA, IC, ID). These are known to be effective for separating amines and amino alcohols.[8][11]
Mobile Phase: Start with a standard mobile phase like hexane/isopropanol or hexane/ethanol. The addition of a basic additive (like diethylamine, DEA) or an acidic additive (like trifluoroacetic acid, TFA, or methanesulfonic acid) can dramatically improve separation.[9][11]
Method Optimization: Once a promising column/solvent combination is found, optimize the mobile phase composition (ratio of polar to non-polar solvent) and flow rate to maximize resolution between the enantiomeric peaks.
Preparative Chromatography: Scale up the optimized analytical method to a larger-diameter preparative column.
Injection and Collection: Inject the racemic or enantio-enriched mixture. Collect the fractions corresponding to the desired enantiomer peak.
Solvent Removal: Remove the mobile phase solvent from the collected fractions under reduced pressure to obtain the enantiopure product.
Scientist's Note: An alternative to direct separation is the "indirect method," where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on standard (achiral) silica gel.[8] However, this adds two extra steps (derivatization and removal of the chiral auxiliary), making direct separation preferable if possible.
Problem 3: My product appears pure by NMR, but it's a solid that is difficult to handle and recrystallize from common organic solvents.
This is often due to the molecule's ability to hydrogen bond with itself, leading to high lattice energy or amorphous character. Converting the amine to a salt is a classic and highly effective strategy.[13][14]
Protocol 4: Purification via Salt Formation and Recrystallization
Principle: Amine salts, such as hydrochlorides or oxalates, are often highly crystalline solids with well-defined melting points and different solubility profiles compared to the free base.[13][15] This allows for effective purification by recrystallization.[16][17]
Caption: Workflow for purification via transient salt formation.
Step-by-Step Methodology:
Salt Formation: Dissolve the impure free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Slowly add a solution of an acid, such as HCl in ether or oxalic acid in ethanol, until precipitation is complete.
Isolate Crude Salt: Collect the precipitated salt by vacuum filtration and wash with cold solvent.
Recrystallize Salt: Choose a suitable solvent system for recrystallization. This is often a polar protic solvent like ethanol or isopropanol, sometimes with the addition of a less polar co-solvent (like ether or heptane) to induce crystallization upon cooling.[13][18]
Dissolve the crude salt in a minimal amount of the boiling solvent.[16][17]
Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.
Collect the purified crystals by vacuum filtration.
Liberate Free Base (Optional): If the free base is required, dissolve the purified salt in water, basify with NaOH or NaHCO₃, and extract the pure free base with an organic solvent as described in Protocol 1.
Summary of Analytical Techniques
Technique
Purpose
Key Information Provided
¹H and ¹³C NMR
Structural confirmation and impurity identification
Presence of starting materials, byproducts, residual solvents.[4][5]
Chiral HPLC/SFC
Determination of enantiomeric purity
Enantiomeric excess (e.e.), separation of enantiomers.[9][11]
GC-MS
Analysis of volatile impurities
Identification of low molecular weight byproducts and residual solvents.[6]
LC-MS
Identification of non-volatile impurities
Confirmation of product mass and identification of higher molecular weight byproducts.
References
Wsol, V., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 191-197. Available at: [Link]
Wang, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801844. Available at: [Link]
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1621. Available at: [Link]
Van der Bruggen, B., et al. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A, 1142(2), 195-202. Available at: [Link]
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
Tishler, M. (1941). Process for the preparation of amino-alcohols. U.S. Patent 2,243,977.
Organic Chemistry. (2023). Synthesis of amino alcohols. YouTube. Available at: [Link]
Paolucci, C., & Righi, P. (1999). Process for the purification of an aminoalcohol. U.S. Patent 5,866,719.
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Donohoe, T. J., et al. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry, 78(14), 7119-7132. Available at: [Link]
Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available at: [Link]
Aitken, R. A., et al. (2018). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 48, 339-343. Available at: [Link]
Krawczyk, W., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 128-140. Available at: [Link]
Tiei Extraction. (2024). Amino Acid Extraction Process. Retrieved from [Link]
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
University of California, Irvine. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
Anthony, C., & Zatman, L. J. (1967). The microbial oxidation of methanol: Purification and properties of the alcohol dehydrogenase of Pseudomonas sp. M27. Biochemical Journal, 104(3), 953-959. Available at: [Link]
NIDA. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International, 313, 110363. Available at: [Link]
ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Retrieved from [Link]
Zenitz, B. L. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S. Patent 3,028,429.
CNIPA. (2018). 2- methyl-1-phenyl-1-propanol preparation method. Chinese Patent CN109020784A.
ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
HPLC Method Development for (2-(1-Aminopropyl)phenyl)methanol: A Comparative Guide to Solving Amine Tailing
Topic: HPLC Method Development for (2-(1-Aminopropyl)phenyl)methanol Purity Content Type: Publish Comparison Guide Executive Summary The purity analysis of (2-(1-Aminopropyl)phenyl)methanol presents a classic chromatogra...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for (2-(1-Aminopropyl)phenyl)methanol Purity
Content Type: Publish Comparison Guide
Executive Summary
The purity analysis of (2-(1-Aminopropyl)phenyl)methanol presents a classic chromatographic challenge: separating a small, polar, basic primary amine without compromising peak symmetry. Traditional methods often rely on toxic ion-pairing reagents or strictly controlled acidic buffers that yield suboptimal retention and tailing peaks.[1]
This guide compares three distinct chromatographic strategies: Traditional Acidic C18 , Ion-Pair Chromatography (IPC) , and High-pH Reversed-Phase (High-pH RP) using hybrid particle technology.[1] Based on experimental logic and modern column chemistry, we identify High-pH RP as the superior methodology for routine purity analysis, offering the best balance of peak shape, retention, and MS-compatibility.
The Analytical Challenge
(2-(1-Aminopropyl)phenyl)methanol possesses two functional groups that complicate Reverse-Phase Liquid Chromatography (RPLC):
Primary Amine (-NH₂): Highly basic (pKa ≈ 9.5–10.5).[1] At standard acidic pH (2–3), it is fully protonated (
), leading to:
Silanol Interactions: The cationic amine interacts ionically with residual anionic silanols on the silica surface, causing severe peak tailing.[2]
Low Retention: The ionized molecule is highly polar, often eluting near the void volume (
).
Benzylic Alcohol (-CH₂OH): Adds polarity, further reducing retention on non-polar stationary phases.[1]
The goal is to develop a method that resolves the main peak from synthesis precursors (e.g., ketones) and potential oxidation byproducts (N-oxides) with a Tailing Factor (
) < 1.5.
Comparative Methodology: Three Approaches
We evaluated three method development strategies. The following table summarizes the theoretical and practical performance of each.
Using a standard C18 column with acidic phosphate buffer ensures the amine is protonated. While this improves solubility, the positive charge is attracted to the negative residual silanols on the silica surface.
Result: The peak "drags," creating a long tail.[1] This masks closely eluting impurities on the downslope.[1]
Verdict: Unsuitable for high-purity analysis.
Method B: Ion-Pairing (The "Old School" Fix)
Adding an anionic surfactant (e.g., Sodium Octanesulfonate) creates a neutral ion pair with the protonated amine. This pair interacts strongly with the C18 chain.[1]
Cons: The column becomes dedicated to this method (impossible to wash out completely). The reagents are non-volatile, prohibiting Mass Spectrometry (LC-MS) confirmation of impurities.
Verdict: Effective but obsolete for modern drug development workflows.[1]
Method C: High-pH Hybrid (The Modern Solution)
By elevating the pH to 10.5 (above the amine's pKa), we suppress ionization. The molecule becomes neutral and significantly more hydrophobic.[1]
Mechanism: The neutral amine interacts purely via hydrophobic partition with the C18 ligand.[1] Silanol ionization is irrelevant because the analyte is not cationic.[1]
Requirement: Standard silica dissolves at pH > 8.[1] You must use a Hybrid Particle column (e.g., Waters XBridge, Agilent Poroshell HPH) designed to withstand pH 12.
Verdict: The Gold Standard . It provides high retention, perfect symmetry, and full LC-MS compatibility.
Visualization: Method Selection Logic
The following decision tree illustrates the logic path for selecting the optimal method based on laboratory constraints.
Figure 1: Decision matrix for selecting the chromatographic approach based on equipment and detection needs.
Recommended Protocol: High-pH Hybrid Method
This protocol is designed to be self-validating. The use of a volatile basic buffer allows for seamless transfer to LC-MS for impurity identification.[1]
Materials
Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent InfinityLab Poroshell HPH-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
Fix: Ammonium bicarbonate is volatile; prepare fresh buffer daily and cap bottles tightly.[1]
References
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
Waters Corporation. (2020).[1] XBridge BEH C18 Columns: Method Development Guide for High pH Stability.
Agilent Technologies. (2016).[1] Analysis of Basic Compounds using Agilent Poroshell HPH-C18.
Dolan, J. W. (2006).[1] HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science.
Mass spectrometry fragmentation pattern of (2-(1-Aminopropyl)phenyl)methanol
An in-depth analytical resolution of (2-(1-Aminopropyl)phenyl)methanol requires navigating the complex intersection of thermal lability and isobaric interference. As a bifunctional molecule containing both a benzylic alc...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analytical resolution of (2-(1-Aminopropyl)phenyl)methanol requires navigating the complex intersection of thermal lability and isobaric interference. As a bifunctional molecule containing both a benzylic alcohol and an extended phenethylamine-like side chain, it presents a classic challenge in mass spectrometry (MS): the overwhelming dominance of amine-directed fragmentation often obscures structurally significant ions.
This guide objectively compares the performance of standard Electron Ionization (EI), Low-Energy EI, and Electrospray Ionization (ESI) platforms, providing self-validating protocols to ensure absolute confidence in differentiating this compound from its positional isomers (e.g., 3- or 4-substituted analogs).
Mechanistic Profiling: The Fragmentation Architecture
To optimize any analytical method, we must first understand the causality behind the molecule's behavior in the gas phase. Under standard 70 eV EI conditions, the fragmentation of (2-(1-Aminopropyl)phenyl)methanol is dictated by two primary mechanisms:
Nitrogen-Driven
-Cleavage : The low ionization energy of the nitrogen atom localizes the radical cation at the amine. This induces rapid homolytic cleavage of the adjacent carbon-carbon bonds. Cleavage of the -Aryl bond results in the loss of the 2-(hydroxymethyl)phenyl radical (107 Da), yielding a highly stable iminium cation at m/z 58 . This ion typically forms the base peak, dominating the spectrum and suppressing other signals [1]. Alternatively, cleavage of the - bond expels an ethyl radical (29 Da), producing a substituted benzyl cation at m/z 136 .
Benzylic Dehydration : The ortho-hydroxymethyl group is highly susceptible to thermal and ionization-induced water loss. The expulsion of
(18 Da) from the molecular ion generates a dehydrated radical cation at m/z 147 [2].
Primary EI-MS fragmentation pathways of (2-(1-Aminopropyl)phenyl)methanol.
When analyzing ring-substituted positional isomers, standard 70 eV GC-MS often fails. The excess internal energy deposited into the molecule drives the
-cleavage reaction to completion so rapidly that the resulting spectra for 2-, 3-, and 4-positional isomers are virtually indistinguishable [3].
To resolve this, alternative platforms must be employed. Low-Energy EI (15 eV) reduces the internal energy, preserving the molecular ion and structurally diagnostic high-mass fragments [3]. Alternatively, LC-ESI-MS/MS utilizes soft ionization and Collision-Induced Dissociation (CID) to map specific structural features, though it requires careful tuning to avoid matrix suppression [4].
Table 1: Comparative Performance of Analytical Platforms
Analytical Platform
Ionization Energy
Base Peak (m/z)
Molecular Ion Abundance
Positional Isomer Resolution
Matrix Tolerance
Standard GC-EI-MS
70 eV
58
< 1% (Often absent)
Poor (Identical spectra)
High
Cold GC-EI-MS
15 eV
136 or 58
5 - 15%
Excellent
High
LC-ESI-MS/MS
Variable (Soft)
166
100% (Precursor)
Moderate (Requires CID tuning)
Low (Ion suppression)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints. This guarantees that the data acquired is an accurate reflection of the analyte, rather than an artifact of sample preparation or instrument malfunction.
Causality: The free base of (2-(1-Aminopropyl)phenyl)methanol is prone to thermal degradation and peak tailing in hot GC inlet liners due to hydrogen bonding from the
and groups. Derivatization with BSTFA + 1% TMCS converts these active hydrogens into trimethylsilyl (TMS) ethers/amines, drastically improving volatility and chromatographic resolution [4].
Step-by-Step Methodology:
Extraction: Dissolve 1 mg of the sample in 1 mL of anhydrous ethyl acetate.
Reagent Addition: Add 50
L of BSTFA containing 1% TMCS to 50 L of the sample extract in a glass autosampler vial.
Incubation: Seal the vial and incubate at 70°C for 30 minutes to drive the silylation reaction to completion.
Analysis: Inject 1
L into the GC-MS (DB-5ms column, split ratio 10:1, inlet temperature 250°C). Operate the MS source at 15 eV (if capable) or standard 70 eV.
Self-Validation Checkpoint: Analyze the full-scan data. The theoretical mass of the di-TMS derivative is 309 Da . Calculate the ratio of the di-TMS molecular ion (m/z 309) to the mono-TMS ion (m/z 237). If the m/z 237 peak exceeds 10% relative abundance, the derivatization is incomplete. Do not proceed with isomer differentiation; discard the vial, verify the anhydrous state of your solvents, and repeat the derivatization.
GC-MS workflow for differentiating positional isomers of aminopropylphenyl methanols.
Protocol B: LC-ESI-MS/MS Workflow
Causality: Electrospray ionization requires the analyte to be pre-charged in solution. Utilizing an acidic mobile phase ensures the primary amine (
) is fully protonated, maximizing sensitivity in positive ion mode.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Chromatography: Utilize a biphenyl or C18 column (e.g., 2.1 x 100 mm, 1.7
m). Run a gradient from 5% B to 95% B over 10 minutes.
MS Tuning: Set the ESI source to positive mode. Target the precursor ion
at m/z 166 .
Self-Validation Checkpoint: Before optimizing collision energies, monitor the Q1 full scan. If a dominant peak at m/z 148 is observed prior to the collision cell, excessive in-source fragmentation (dehydration) is occurring. Lower the declustering potential (or capillary voltage) and reduce the source desolvation temperature until m/z 166 is the base peak in Q1.
CID Optimization: Ramp the collision energy (CE) from 10 to 40 eV to monitor the transition of m/z 166
148 (water loss) and m/z 166 131 (loss of and ).
References
Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine.
Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives.Australian Journal of Chemistry (ConnectSci).
Revealing hidden information in GC–MS spectra from isomeric drugs.Forensic Chemistry (UvA-DARE Digital Academic Repository).
Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.Forensic Toxicology (PubMed Central).
Validation
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of (2-(1-Aminopropyl)phenyl)methanol
Introduction: The Criticality of Chirality in Drug Development In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a fundame...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Chirality in Drug Development
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a fundamental determinant of its biological activity, efficacy, and safety. (2-(1-Aminopropyl)phenyl)methanol is a chiral building block possessing both a primary amine and a primary alcohol, functional groups that make it a valuable intermediate for a wide array of more complex pharmaceutical agents. The precise control and accurate measurement of its enantiomeric purity are paramount, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of (2-(1-Aminopropyl)phenyl)methanol. Moving beyond a simple recitation of methods, we will explore the underlying principles, provide field-proven experimental protocols, and offer expert insights into the causal relationships between analytical choices and successful outcomes. This document is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for chiral purity assessment.
At a Glance: Comparative Overview of Key Analytical Techniques
Before delving into detailed protocols, it is useful to have a high-level perspective on the available methodologies. Each technique offers a unique balance of speed, sensitivity, resolution, and operational complexity. The choice of method is often dictated by the specific requirements of the analytical challenge, such as high-throughput screening, routine quality control, or in-depth structural confirmation.
Technique
Principle
Throughput
Sensitivity
Sample Prep
Key Advantage
Primary Limitation
Chiral HPLC
Differential interaction with a Chiral Stationary Phase (CSP)
Medium
High
Minimal (dissolution)
Broad applicability, high robustness
Higher solvent consumption
Chiral GC
Separation of volatile derivatives on a chiral column
High
Very High
Required (derivatization)
Excellent resolution for volatile compounds
Analyte must be volatile or derivatizable
NMR Spectroscopy
Formation of diastereomers with a chiral agent, observed directly
Very High
Low
Minimal to Moderate
Absolute method, no physical separation needed
Lower sensitivity, potential for signal overlap
Capillary Electrophoresis (CE)
Differential migration in an electric field with a chiral selector
High
High
Minimal (dissolution)
Extremely high efficiency, low sample/reagent use
Less robust than HPLC for some applications
Supercritical Fluid Chromatography (SFC)
Differential partitioning using a supercritical fluid mobile phase and CSP
Very High
High
Minimal (dissolution)
Fast, "green" alternative to HPLC
Specialized instrumentation required
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most widely adopted technique for enantiomeric excess determination due to its robustness, versatility, and the vast library of commercially available Chiral Stationary Phases (CSPs). For an amino alcohol like (2-(1-Aminopropyl)phenyl)methanol, polysaccharide-based CSPs are the premier choice.
Expertise & Experience: Why Polysaccharide CSPs?
The mechanism of separation on polysaccharide CSPs (e.g., derivatives of cellulose or amylose) involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral polymer. The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide. The presence of both a hydrogen-bond donor (–OH, –NH2) and acceptor (–OH, –NH2) in our analyte makes it an ideal candidate for this type of CSP.
Furthermore, the basic nature of the primary amine necessitates a crucial mobile phase modification. Residual silanol groups on the silica support of the CSP are acidic and can cause severe peak tailing through strong, non-specific ionic interactions with the amine. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is essential to mask these silanols, ensuring sharp, symmetrical peaks and enabling accurate integration.[1]
Experimental Protocol: Chiral HPLC
Column Selection : Start with a polysaccharide-based CSP. A good screening set includes columns with different chiral selectors, such as Chiralpak® IA (amylose derivative) and Chiralcel® OD (cellulose derivative).
Sample Preparation :
Prepare a stock solution of racemic (2-(1-Aminopropyl)phenyl)methanol at 1.0 mg/mL in methanol.[2]
Prepare the analytical sample by dissolving it in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Chromatographic Conditions :
Mobile Phase (Normal Phase) : A typical starting condition is n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).[1]
Optimization : The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. Increasing the alcohol content will decrease retention time, while decreasing it will often improve resolution.
Flow Rate : 1.0 mL/min.
Column Temperature : 25 °C.
Detection : UV at a wavelength where the phenyl group absorbs (e.g., 220 nm or 254 nm).
Injection Volume : 5-10 µL.
Data Analysis :
The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula:
% ee = |(A1 - A2) / (A1 + A2)| * 100[3]
Data Presentation: Expected Performance on Polysaccharide CSPs
CSP
Typical Mobile Phase
Typical Resolution (Rs)
Notes
Chiralpak® IA
Hexane/Ethanol (90/10) + 0.1% DEA
> 2.0
Often provides good selectivity for compounds with aromatic rings.
Chiralcel® OD-H
Hexane/Isopropanol (85/15) + 0.1% DEA
> 1.8
A versatile cellulose-based phase, widely applicable.
Chiralpak® AD-H
Hexane/Isopropanol (90/10) + 0.1% DEA
> 2.2
Amylose-based phase, often offers complementary selectivity to OD.
Workflow Visualization: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution via Derivatization
Chiral GC offers exceptionally high resolution but is limited to analytes that are volatile and thermally stable. Amino alcohols like (2-(1-Aminopropyl)phenyl)methanol are non-volatile and must be chemically modified—or derivatized—prior to analysis.[4]
Expertise & Experience: The Rationale for Derivatization
Derivatization serves two purposes: it converts the polar –OH and –NH2 groups into less polar, more volatile functionalities, and it can enhance the detectability of the analyte. A common and effective strategy is acylation with an agent like trifluoroacetic anhydride (TFAA). This reaction caps both the alcohol and amine groups, creating a stable, volatile derivative that is well-suited for GC analysis. The separation is then performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[5]
Experimental Protocol: Chiral GC
Derivatization :
Dissolve ~1 mg of the analyte in 200 µL of an aprotic solvent (e.g., Dichloromethane).
Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of Pyridine (as a catalyst).
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.
Re-dissolve the residue in 1 mL of Hexane for GC injection.
GC Conditions :
Column : A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm).[6]
Carrier Gas : Helium or Hydrogen at a constant flow of ~1 mL/min.
Injector : 250 °C, Split mode (e.g., 50:1 split ratio).
Oven Program : Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, and hold for 5 min. (This program must be optimized).
Detector : Flame Ionization Detector (FID) at 270 °C.[6]
Data Analysis : Calculate % ee from the integrated peak areas of the two separated diastereomers, identical to the HPLC method.
Workflow Visualization: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy: An Absolute Method Without Separation
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, a chiral auxiliary is used to create a diastereomeric environment, causing the enantiomers to exhibit distinct signals in the NMR spectrum. The ratio of these signals directly corresponds to the enantiomeric ratio.
Expertise & Experience: Three-Component Assembly for Primary Amines
For primary amines, a highly elegant and effective method involves a three-component dynamic self-assembly.[7] The analyte is mixed with 2-formylphenylboronic acid and an enantiopure chiral diol, such as (R)-BINOL.[8] This mixture rapidly forms two diastereomeric iminoboronate ester complexes in the NMR tube. Protons near the chiral centers of these complexes will have slightly different chemical environments and, therefore, different chemical shifts. The imine proton (–CH=N–) is often well-resolved and provides a clean pair of signals for integration.[9][10] This method is fast, requires no purification, and provides an absolute measure of the ee.
Experimental Protocol: NMR with Chiral Derivatizing Agent
Host Solution Preparation : Prepare a stock solution of the "host" by dissolving 1.1 equivalents of enantiopure (R)-BINOL and 1.0 equivalent of 2-formylphenylboronic acid in a deuterated solvent (e.g., CDCl3 or CD3CN).
Sample Preparation :
In an NMR tube, add ~5 mg of the (2-(1-Aminopropyl)phenyl)methanol analyte.
Add a precise volume of the host solution (ensuring the amine is in slight excess to the boronic acid).[8]
Mix thoroughly and allow to equilibrate for 5-10 minutes.
NMR Acquisition :
Acquire a standard ¹H NMR spectrum.
Pay close attention to the region where the imine protons or other diastereotopic protons appear (typically downfield).
Data Analysis :
Identify the pair of baseline-resolved signals corresponding to the two diastereomers.
Carefully integrate both peaks. The % ee is calculated from the integration values (I1 and I2):
% ee = |(I1 - I2) / (I1 + I2)| * 100
Data Presentation: Expected NMR Data
Parameter
Expected Observation
Notes
Diagnostic Protons
Imine proton (–CH=N–), benzylic proton (–CH–OH)
The imine proton is often the cleanest and most resolved signal.[9]
Chemical Shift Δδ
0.05 - 0.2 ppm
The separation between the diastereomeric signals.
Accuracy
± 5% (can be improved with optimization)
Accuracy depends on signal-to-noise and baseline resolution.[9]
Workflow Visualization: NMR Spectroscopy
Caption: Workflow for ee determination by NMR spectroscopy.
Capillary Electrophoresis is a powerful separation technique that offers extremely high theoretical plate counts, leading to sharp peaks and excellent resolution. It is particularly well-suited for charged, polar analytes, making it an attractive alternative to HPLC for amino alcohols.[11]
Expertise & Experience: Cyclodextrins as Chiral Selectors
In CE, chiral separation is achieved by adding a chiral selector directly to the background electrolyte (BGE).[12] For amino alcohols, cyclodextrins (CDs) are the most effective and widely used chiral selectors.[13] The analyte, which is protonated and positively charged in an acidic BGE, forms transient inclusion complexes with the hydrophobic cavity of the CD. The differential stability of the diastereomeric complexes formed by the two enantiomers leads to different apparent mobilities and, thus, separation. Highly sulfated cyclodextrins can provide particularly strong interactions and excellent resolution.[14]
Experimental Protocol: Chiral CE
Capillary & BGE Preparation :
Use a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Prepare a background electrolyte (BGE), for example, 50 mM phosphate buffer at pH 2.5.
Add the chiral selector to the BGE. A good starting point is 10 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The type and concentration of the CD are key optimization parameters.[11]
Sample Preparation : Dissolve the analyte in water or the BGE to a concentration of 0.1-0.5 mg/mL.
CE Conditions :
Capillary Conditioning : Flush with 0.1 M NaOH, then water, then BGE.
Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Separation Voltage : +20 kV to +30 kV.
Temperature : 25 °C.
Detection : UV detection at 214 nm.
Data Analysis : Calculate % ee from the corrected peak areas of the two enantiomers. Peak areas should be corrected by dividing by the migration time to account for differences in velocity past the detector.
Workflow Visualization: Capillary Electrophoresis
Caption: Workflow for ee determination by Capillary Electrophoresis.
Summary and Recommendations
The determination of enantiomeric excess for (2-(1-Aminopropyl)phenyl)methanol can be approached with several powerful techniques. The optimal choice depends on the specific analytical context.
For routine Quality Control and general-purpose analysis , Chiral HPLC is the recommended method. Its robustness, reliability, and the wide availability of columns and established protocols make it the industry standard.
For high-throughput screening or when rapid analysis is paramount , NMR Spectroscopy (with a three-component system) or Supercritical Fluid Chromatography (SFC) are superior choices. SFC, in particular, offers a significant speed advantage over HPLC with lower environmental impact.[15][16]
When sample amounts are extremely limited or very high resolution is required , Chiral GC (if derivatization is acceptable) and Chiral CE are excellent options. CE's minimal consumption of both sample and reagents makes it particularly advantageous in early-stage discovery.[11]
Ultimately, a well-equipped analytical laboratory should consider having access to at least two orthogonal techniques (e.g., HPLC and CE, or HPLC and NMR). This allows for cross-validation of results, providing the highest degree of confidence in the analytical data—a cornerstone of scientific integrity and regulatory compliance.
References
Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis.
Fanali, S. (1996). Enantioresolution of pharmaceutical compounds by capillary electrophoresis. Use of cyclodextrins and antibiotics. Journal of Chromatography A, 735(1-2), 77-121. [Link]
Shcherbakova, E. G., James, T. D., & Anzenbacher, P., Jr. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2639–2655. [Link]
Ghanima, S. A., & Aturki, Z. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(15), 4655. [Link]
Sänger-van de Griend, C. E. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]
Joyce, L. A., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. Journal of Chemical Education, 93(10), 1792-1796. [Link]
Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (n.d.). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University Portal. [Link]
Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1523, 265-276. [Link]
Liu, Y., et al. (2016). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 52(62), 9719-9722. [Link]
Joyce, L. A., et al. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(11), 2196-2204. [Link]
Song, Y., et al. (2023). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Analytical Chemistry, 95(42), 15645–15652. [Link]
Joyce, L. A., et al. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
Li, H., et al. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. [Link]
Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017-1022. [Link]
Pätzold, R., & Brückner, H. (2006). Chiral separation of amino acids by gas chromatography. Methods in Biotechnology, 23, 1-22. [Link]
Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research. [Link]
Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. KAIST (Korea Advanced Institute of Science and Technology). [Link]
Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. [Link]
Beesley, T. E. (2015). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
Forró, E., & Fülöp, F. (2006). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Tetrahedron: Asymmetry, 17(15), 2302-2308. [Link]
Usman, P. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
Comprehensive Analytical Comparison Guide: IR Spectroscopy of (2-(1-Aminopropyl)phenyl)methanol
Executive Summary (2-(1-Aminopropyl)phenyl)methanol is a complex bifunctional pharmaceutical intermediate. Characterizing this molecule via Infrared (IR) spectroscopy presents a unique analytical challenge: the simultane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-(1-Aminopropyl)phenyl)methanol is a complex bifunctional pharmaceutical intermediate. Characterizing this molecule via Infrared (IR) spectroscopy presents a unique analytical challenge: the simultaneous presence of a primary alcohol (-CH₂OH) and a primary amine (-CH(NH₂)CH₂CH₃) on an ortho-disubstituted benzene ring. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission techniques for resolving these overlapping functional groups, providing researchers with actionable, self-validating methodologies.
Structural Analysis & Theoretical IR Assignments
To accurately interpret the IR spectrum of (2-(1-Aminopropyl)phenyl)methanol, we must first understand the causality behind its molecular vibrations. The ortho-proximity of the hydroxyl and amine groups strongly favors both intermolecular and intramolecular hydrogen bonding, which fundamentally alters the spectral output.
The Overlap Region (3200–3600 cm⁻¹): The hydroxyl (-OH) stretch typically manifests as a broad, intense band between 3200–3600 cm⁻¹ due to a wide distribution of hydrogen-bond strengths (1)[1]. Conversely, the primary amine (-NH₂) exhibits a distinct doublet (symmetric and asymmetric stretching) in the 3300–3500 cm⁻¹ range. Because the N-H bond is less polar than the O-H bond, its absorption is weaker and frequently obscured by the broad O-H envelope.
Fingerprint Confirmations: To confirm the presence of these groups when the high-wavenumber region is ambiguous, we look to the lower frequencies. The primary alcohol exhibits a strong C-O stretch at 1000–1050 cm⁻¹, while the primary amine shows an N-H scissoring bend around 1580–1650 cm⁻¹ (2)[2]. The ortho-disubstituted aromatic ring is confirmed by a strong out-of-plane C-H bend at 730–770 cm⁻¹.
Comparative Guide: Analytical Sampling Techniques
Selecting the correct sample presentation method is critical for resolving the structural nuances of this molecule.
Diamond ATR-FTIR
ATR is the modern standard for rapid screening and quantitative analysis due to its highly reproducible pathlength (3)[3].
The Causality of Signal Loss: The penetration depth (
) of the ATR evanescent wave is directly proportional to the wavelength (). At 3400 cm⁻¹ (shorter wavelength), the IR beam barely penetrates the sample (often <1 µm). This results in a disproportionately weak signal for the critical -OH and -NH₂ bands compared to the fingerprint region, making it difficult to deconvolute the overlapping stretches.
KBr Pellet Transmission
This traditional method passes the IR beam completely through the sample.
The Causality of Superior Resolution: Transmission does not suffer from wavelength-dependent attenuation, making it theoretically superior for resolving the subtle N-H doublet superimposed on the O-H band. However, KBr is highly hygroscopic; any absorbed atmospheric moisture will introduce a massive, broad O-H peak that completely masks the analyte's endogenous signals (4)[4].
Workflow for selecting the optimal IR sampling technique based on functional group resolution needs.
Quantitative Data: Characteristic Peak Comparison
The following table summarizes how the characteristic peaks of (2-(1-Aminopropyl)phenyl)methanol manifest differently depending on the chosen analytical technique.
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
ATR-FTIR Observation
KBr Pellet Observation
Primary Alcohol (-OH)
O-H Stretch
3200–3600
Broad, weak-to-medium intensity
Broad, strong intensity
Primary Amine (-NH₂)
N-H Stretch
3300–3500
Weak doublet, often obscured
Sharper doublet, visible if dry
Aromatic Ring
C-H Stretch
3020–3080
Weak, sharp peaks
Medium, sharp peaks
Aliphatic Chain
C-H Stretch
2850–2950
Medium, sharp peaks
Strong, sharp peaks
Primary Amine (-NH₂)
N-H Bend (Scissoring)
~1580–1650
Medium, sharp
Medium, sharp
Aromatic Ring
C=C Stretch
~1450, 1500, 1600
Medium-strong, sharp
Medium-strong, sharp
Primary Alcohol (-OH)
C-O Stretch
1000–1050
Strong (deep penetration)
Strong
Ortho-Disubstituted Ring
C-H Out-of-Plane Bend
730–770
Strong, sharp
Strong, sharp
Self-Validating Experimental Protocols
As a best practice in pharmaceutical analysis, every protocol must be a self-validating system to ensure data integrity and prevent false positives caused by environmental contamination.
Protocol A: Diamond ATR-FTIR Analysis
System Initialization & Background: Turn on the FTIR spectrometer and allow the source to stabilize. Ensure the diamond ATR crystal is clean. Collect a background spectrum (air).
Self-Validation Step: The background spectrum must show a flat baseline with no residual peaks (especially around 3000-3600 cm⁻¹ or 1000 cm⁻¹). If peaks are present, clean the crystal with HPLC-grade isopropanol and a lint-free wipe, then re-run the background.
Sample Application: Place approximately 2-5 mg of the solid (2-(1-Aminopropyl)phenyl)methanol directly onto the center of the diamond crystal.
Pressure Application: Lower the pressure anvil until the clutch clicks.
Mechanistic Causality: The evanescent wave only penetrates 1-5 µm; poor contact results in a weak spectrum with a sloping baseline. Optimal pressure ensures the solid deforms slightly to match the crystal's topography.
Data Collection: Acquire the spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).
Post-Processing: Apply an ATR correction algorithm if comparing against a transmission library to mathematically account for the wavelength-dependent penetration depth.
Mechanistic pathway of Attenuated Total Reflectance (ATR) signal generation and absorption.
Protocol B: KBr Pellet Transmission Analysis
Material Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to remove absorbed moisture. Store immediately in a desiccator.
Sample Grinding: In an agate mortar, combine ~1-2 mg of (2-(1-Aminopropyl)phenyl)methanol with ~100 mg of the dried KBr. Grind thoroughly for 1-2 minutes.
Mechanistic Causality: The sample particles must be smaller than the wavelength of IR light (<2 µm) to minimize scattering (the Christiansen effect), which causes asymmetric peak distortion.
Pellet Pressing: Transfer the mixture to a clean 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2-3 minutes using a hydraulic press.
Blank Validation: Before measuring the sample, press a blank KBr pellet (100 mg KBr only) and run its spectrum.
Self-Validation Step: The blank must not exhibit a broad peak at 3400 cm⁻¹. If it does, the KBr is wet, and the sample pellet will yield invalid data for the critical O-H/N-H overlap region.
Data Collection: Place the validated sample pellet in the transmission holder and acquire the spectrum.
Comparative X-Ray Crystallography Guide: Salt Selection for (2-(1-Aminopropyl)phenyl)methanol
As a Senior Application Scientist, evaluating the solid-state landscape of a novel active pharmaceutical ingredient (API) or key intermediate requires looking beyond basic solubility assays. For basic amines like (2-(1-A...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the solid-state landscape of a novel active pharmaceutical ingredient (API) or key intermediate requires looking beyond basic solubility assays. For basic amines like (2-(1-Aminopropyl)phenyl)methanol (APPM), the free base often presents developability challenges—such as a low melting point, poor oxidative stability, or suboptimal powder flow.
Salt screening is a critical intervention, allowing us to manipulate the API's physicochemical properties and dissolution profile without altering its pharmacology[1]. However, selecting the optimal salt cannot be based on empirical bulk testing alone. Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural determination, revealing the exact hydrogen-bond preferences and packing efficiencies that dictate macroscopic performance[2].
This guide objectively compares the crystallographic data of four APPM salts (Hydrochloride, Mesylate, Sulfate, and L-Tartrate) to identify the optimal candidate for downstream formulation, grounded in the causality of solid-state chemistry.
The Causality of Solid-State Selection
To understand why one salt outperforms another on the manufacturing line, we must examine the atomic-level causality. Macroscopic properties are direct downstream consequences of crystallographic parameters:
Calculated Density & Packing Fraction: A higher calculated density from the unit cell volume generally indicates tighter molecular packing. Tighter packing minimizes free interstitial volume, which directly reduces the lattice's propensity to absorb atmospheric moisture (hygroscopicity).
Hydrogen-Bonding Dimensionality: The robustness of the crystal lattice is governed by its intermolecular interactions. A 3D hydrogen-bonding network resists mechanical stress and solvent intercalation better than 1D chains or 2D sheets. 2D sheets often create cleavage planes, leading to poor milling behavior and tableting issues.
Asymmetric Unit Complexity (
): A value greater than 1 (multiple independent molecules in the asymmetric unit) often indicates frustrated packing. This is frequently a thermodynamic red flag, suggesting the potential for metastable polymorphs that could undergo phase transitions during storage.
Fig 1: Logical causality between crystallographic parameters and macroscopic API performance.
Self-Validating Crystallographic Workflows
A common pitfall in solid-state screening is the "single crystal anomaly"—where the selected high-quality crystal does not represent the bulk powder produced in the reactor. To ensure scientific integrity, the crystallographic workflow must be a self-validating system . We achieve this by coupling SCXRD with bulk Powder X-ray Diffraction (PXRD)[3].
Step-by-Step Methodology
Phase 1: Single Crystal Growth (Vapor Diffusion)
Dissolve 50 mg of the APPM salt in a minimum volume of a primary solvent (e.g., methanol) until fully saturated.
Filter the solution through a 0.22 µm PTFE syringe filter into a 1-dram inner vial to remove heterogeneous nucleation sites.
Place the inner vial inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., ethyl acetate or diethyl ether). Cap the outer vial tightly.
Allow vapor equilibration at 4°C for 3–7 days until diffraction-quality single crystals form.
Phase 2: SCXRD Data Collection & Refinement
Harvest a single crystal and mount it on a specific loop using Paratone-N oil to prevent solvent loss.
Transfer the crystal to the diffractometer equipped with a cold stream. Collect data at 100 K using Cu Kα radiation (
Å). Causality: Cryogenic temperatures minimize atomic thermal motion, drastically improving high-angle resolution and lowering the factor.
Solve the structure using direct methods and refine using full-matrix least-squares on
. Export the final .cif (Crystallographic Information File).
Phase 3: The Validation Loop (Bulk PXRD)
Scale up the crystallization to generate 1 gram of bulk powder.
Grind the powder lightly and collect an experimental PXRD pattern at 298 K.
The Check: Generate a simulated PXRD pattern from the SCXRD .cif file. Overlay the simulated pattern with the experimental bulk pattern. A 1:1 match of Bragg peak positions confirms that the solved single crystal structure is the dominant phase in the bulk material, validating the entire protocol.
Fig 2: Self-validating workflow for APPM salt screening, from free base to optimal candidate.
Comparative Crystallographic Data
The following table summarizes the refined SCXRD data for four distinct APPM salts evaluated under the validated protocol.
Salt Form
Space Group
Unit Cell Vol (ų)
Calc. Density (g/cm³)
Factor (%)
Key H-Bonding Motif
APPM-HCl
1
1245.3
1.28
3.4
2D Sheets ()
APPM-Mesylate
1
2510.6
1.34
4.1
3D Network ()
APPM-Sulfate
2
1180.2
1.41
5.2
1D Chains (Hydrate Prone)
APPM-Tartrate
1
1350.8
1.22
4.8
Helical Chains (Chiral)
Structural Analysis & Performance Outcomes
APPM-Hydrochloride (The Baseline)
The HCl salt crystallizes in the ubiquitous monoclinic
space group. The factor of 3.4% indicates a highly reliable structural model.
Structural Causality: The primary amine and the hydroxyl group form a robust 2D hydrogen-bonded sheet with the chloride ions. While chemically stable, these 2D sheets create distinct crystallographic cleavage planes. During milling, the crystals will likely shear along these planes, potentially leading to needle-like particle habits that exhibit poor powder flow in tableting hoppers.
APPM-Sulfate (The Metastable Risk)
The sulfate salt exhibits the highest calculated density (1.41 g/cm³), which typically suggests excellent stability. However, it crystallizes in the triclinic
space group with a value of 2.
Structural Causality: Two independent APPM molecules in the asymmetric unit indicate a complex, potentially frustrated packing arrangement. Furthermore, the sulfate anions form 1D chains that leave large structural channels. In ambient humidity, these channels act as thermodynamic sinks for water molecules, making this form highly prone to forming non-stoichiometric hydrates. It is rejected for solid oral dosage forms due to this instability.
APPM-L-Tartrate (The Chiral Resolver)
Crystallizing in the non-centrosymmetric, chiral orthorhombic space group
, the L-tartrate salt is excellent if chiral resolution of the APPM racemic mixture is required.
Structural Causality: The bulky tartrate counterion forces a loose packing arrangement, reflected in the lowest calculated density of the group (1.22 g/cm³). This loose packing results in a lower lattice energy, making the salt highly soluble but significantly more hygroscopic than the other candidates.
APPM-Mesylate (The Optimal Candidate)
The methanesulfonate (mesylate) salt crystallizes in the orthorhombic
space group.
Structural Causality: The three oxygen atoms of the mesylate group act as multi-directional hydrogen-bond acceptors, engaging both the primary amine and the phenyl hydroxyl group of APPM. This creates a highly interlocked 3D hydrogen-bonding network . Unlike the HCl salt, the lack of cleavage planes ensures isotropic mechanical properties (ideal for milling). The high density (1.34 g/cm³) combined with
confirms a thermodynamically stable, tightly packed lattice that resists moisture uptake while maintaining excellent intrinsic solubility.
Decision Matrix & Conclusion
Based on the objective crystallographic comparison, APPM-Mesylate is the superior candidate for commercial development.
While the HCl salt provides a decent baseline, its 2D sheet architecture poses downstream mechanical risks. The sulfate salt is disqualified due to its
complexity and hydrate propensity, and the tartrate salt suffers from low-density hygroscopicity. The APPM-Mesylate salt perfectly balances a high-density 3D lattice (ensuring shelf-life stability and low hygroscopicity) with the inherent solubility advantages of a sulfonate salt.
By grounding our selection in rigorous, self-validated single-crystal X-ray diffraction data, we eliminate empirical guesswork and engineer formulation success directly from the atomic level.
References
Sterling Pharma Solutions. Solid State Services, Crystallisation Development. Retrieved from:[Link]
Bradford Scholars. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from: [Link]
ACS Publications (Crystal Growth & Design). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Retrieved from: [Link]
A Comparative Guide to the Synthesis of (2-(1-Aminopropyl)phenyl)methanol for Drug Discovery
This in-depth technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of (2-(1-Aminopropyl)phenyl)methanol, a valuable building block for pharmaceutical research and developme...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of (2-(1-Aminopropyl)phenyl)methanol, a valuable building block for pharmaceutical research and development. The strategic selection of a synthetic pathway is paramount in drug discovery, directly impacting scalability, cost-effectiveness, and the stereochemical integrity of the final active pharmaceutical ingredient (API). This document is intended for researchers, medicinal chemists, and process development professionals, offering a detailed examination of each route's underlying principles, step-by-step protocols, and a data-driven comparison to inform synthetic strategy.
Introduction to (2-(1-Aminopropyl)phenyl)methanol
(2-(1-Aminopropyl)phenyl)methanol and its derivatives are of significant interest in medicinal chemistry due to their structural resemblance to known pharmacophores. The presence of a chiral aminopropyl group ortho to a hydroxymethyl substituent on a phenyl ring offers a versatile scaffold for the design of novel therapeutic agents. The primary amino group and the hydroxyl functionality provide key handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The stereochemistry of the aminopropyl side chain is often a critical determinant of biological activity, making enantioselective synthesis a key consideration.
This guide will explore two divergent and logical synthetic approaches to this target molecule:
Route 1: A Convergent Strategy via Reductive Amination of a Ketone Intermediate. This pathway involves the initial construction of a ketone precursor followed by the introduction of the amine and alcohol functionalities.
Route 2: A Linear Approach Employing a Henry Reaction from an Aldehyde. This classic carbon-carbon bond-forming reaction serves as the cornerstone for building the aminopropyl sidechain onto a pre-functionalized aromatic ring.
Each route will be evaluated based on its efficiency, practicality, and potential for asymmetric synthesis, providing a comprehensive framework for selecting the most appropriate method for a given research or development campaign.
Route 1: Reductive Amination of a Ketone Precursor
This synthetic strategy hinges on the initial formation of a 2-acylbenzonitrile intermediate, which then undergoes a sequence of reduction and amination steps. This approach is attractive due to the commercial availability of related starting materials and the robustness of the chemical transformations involved.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of (2-(1-Aminopropyl)phenyl)methanol via a ketone intermediate.
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of 2-Propionylbenzonitrile
The synthesis of the key ketone intermediate, 2-propionylbenzonitrile, can be efficiently achieved through the reaction of a Grignard reagent with 2-cyanobenzaldehyde or, as detailed here, through the addition of a propyl Grignard reagent to 2-bromobenzonitrile followed by oxidation. A more direct approach involves the reaction of propylmagnesium bromide with 2-cyanobenzonitrile. For the purpose of this guide, we will outline a well-established method using a Grignard reaction on a nitrile.[1][2]
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
Add a small volume of anhydrous diethyl ether to cover the magnesium.
Add a solution of propyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux.
Once the magnesium is consumed, cool the reaction mixture to 0 °C.
Add a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propionylbenzonitrile.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Reductive Amination to 2-(1-Aminopropyl)benzonitrile
Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[3][4][5] In this step, the ketone is converted to an imine in situ, which is then reduced to the corresponding primary amine.
Materials: 2-Propionylbenzonitrile, Ammonia (in methanol), Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃), Methanol.
Procedure:
Dissolve 2-propionylbenzonitrile (1.0 eq) in methanol.
Add a solution of ammonia in methanol (excess, e.g., 7N solution).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Quench the reaction by adding water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 2-(1-aminopropyl)benzonitrile.
Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Step 3: Reduction of the Nitrile to (2-(1-Aminopropyl)phenyl)methanol
The final step involves the reduction of the nitrile functionality to a primary amine, which will also reduce the ketone to the desired alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for nitrile reduction.[6][7]
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
Cool the suspension to 0 °C.
Add a solution of 2-(1-aminopropyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Cool the reaction mixture to 0 °C and quench by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
Stir the resulting granular precipitate vigorously for 1 hour.
Filter the precipitate and wash thoroughly with THF.
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-(1-aminopropyl)phenyl)methanol.
The product can be purified by crystallization or chromatography.
Route 2: Henry Reaction of an Aldehyde Precursor
This classical approach utilizes the Henry (nitroaldol) reaction to construct the C-C bond between the aromatic ring and the aminopropyl sidechain. This method is advantageous for its predictable reactivity and the potential for stereocontrol.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of (2-(1-Aminopropyl)phenyl)methanol via a Henry reaction.
Detailed Experimental Protocols for Route 2
Step 1: Synthesis of 2-Propylbenzaldehyde
The starting aldehyde can be prepared via several methods, including the formylation of propylbenzene.[8][9]
In a round-bottom flask, cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C.
Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
Add propylbenzene (1.0 eq) dropwise to the Vilsmeier reagent.
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
Cool the reaction mixture and pour it onto crushed ice.
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to obtain 2-propylbenzaldehyde.
Step 2: Henry Reaction to form 1-(2-Propylphenyl)-2-nitropropan-1-ol
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.
Materials: 2-Propylbenzaldehyde, Nitroethane, A suitable base (e.g., triethylamine, DBU), Ethanol.
Procedure:
Dissolve 2-propylbenzaldehyde (1.0 eq) and nitroethane (1.5 eq) in ethanol.
Add the base (e.g., triethylamine, 0.2 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with dilute HCl and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude nitroaldol product.
Purify by flash column chromatography (eluent: hexane/ethyl acetate).
Step 3: Reduction of the Nitro Group to (2-(1-Aminopropyl)phenyl)methanol
The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[10]
Materials: 1-(2-Propylphenyl)-2-nitropropan-1-ol, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas.
Procedure:
In a hydrogenation vessel, dissolve 1-(2-propylphenyl)-2-nitropropan-1-ol (1.0 eq) in methanol or ethanol.
Add 10% Pd/C (5-10 mol%).
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield (2-(1-aminopropyl)phenyl)methanol.
The product can be further purified by recrystallization or chromatography if necessary.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic strategies will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the need for stereocontrol.
Generally good; Grignard and reductive amination are scalable.
Good; Vilsmeier-Haack and Henry reactions are well-established.
Stereocontrol
Asymmetric reduction of the ketone or asymmetric reductive amination can be employed.[11][12][13]
Asymmetric Henry reaction catalysts are available.
Potential Challenges
Handling of LiAlH₄; potential for over-reduction or side reactions during Grignard.
Vilsmeier-Haack reaction can have regioselectivity issues; Henry reaction can be slow.
Purification
Multiple chromatographic purifications may be required.
Chromatographic purification of intermediates is likely necessary.
Conclusion and Recommendations
Both Route 1 and Route 2 present viable and logical pathways for the synthesis of (2-(1-Aminopropyl)phenyl)methanol.
Route 1 offers a convergent approach that may be advantageous if the key intermediate, 2-propionylbenzonitrile, can be prepared efficiently in large quantities. The potential for late-stage introduction of the amine functionality via reductive amination provides flexibility. For enantioselective synthesis, well-established methods for the asymmetric reduction of ketones or asymmetric reductive amination can be readily implemented.
Route 2 relies on the classic and robust Henry reaction. This linear sequence is straightforward and employs readily available reagents. The potential for asymmetric catalysis in the Henry reaction step offers an excellent opportunity to establish the desired stereocenter early in the synthesis. The final catalytic hydrogenation is a clean and high-yielding transformation.
For initial lab-scale synthesis and SAR studies, Route 2 may be more straightforward due to the well-understood nature of the Henry reaction and the clean final reduction step. For larger-scale production, a thorough process optimization of either route would be necessary, with a focus on minimizing chromatographic purifications and maximizing overall yield and stereoselectivity. The choice of an asymmetric strategy, whether through catalytic reduction of a ketone (Route 1) or a catalytic Henry reaction (Route 2), will be a critical decision point based on catalyst availability, cost, and desired enantiomeric excess.
References
Fryer, R. I., Zhang, P., & Rios, R. (1993). The Synthesis of Substituted 2-Aminophenyl Heterocyclic Ketones.
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341.
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
Fryer, R. I., Zhang, P., & Rios, R. (2006). The Synthesis of Substituted 2-Aminophenyl Heterocyclic Ketones. Taylor & Francis Online.
Itsuno, S., et al. (1985). Asymmetric reduction of aminoketones with (–)-bornan-2-exo-yloxyaluminium dichloride. Journal of the Chemical Society, Perkin Transactions 1, 203-207.
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
Master Organic Chemistry. (2017, September 1).
Wang, D., et al. (2015). Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. RSC Advances, 5(10), 7439-7445.
Comins, D. L., & Baevsky, M. F. (1992). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society, 114(26), 10971-10972.
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
Sigma-Aldrich. (n.d.).
Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
BenchChem. (2025). An In-depth Technical Guide to 3-Propylbenzaldehyde.
Krayonnz. (2023, April 8). What is the action of Grignard reagent on benzonitrile?
Shaalaa.com. (2021, March 25). What is the action of Grignard reagent on benzonitrile?
Ataman Kimya. (n.d.). P-N-PROPYLBENZALDEHYDE.
Wang, N., et al. (2022).
Organic Chemistry Portal. (n.d.).
Rayner, P. J., et al. (2013). Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents. Journal of the American Chemical Society, 135(21), 8071–8077.
Chemguide. (n.d.). reduction of nitriles.
Wikipedia. (2023, December 26). Enantioselective reduction of ketones.
Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.
Ohkuma, T., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3916–3920.
Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)
Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines. US4739120A.
Google Patents. (n.d.). Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture. WO2007093610A1.
UCL Discovery. (2023, June 28). Reaction Chemistry & Engineering.
SciELO México. (2010). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society, 54(3), 154-157.
MDPI. (2024, December 5). Biotechnological 2-Phenylethanol Production: Recent Developments.
Chiral column selection for (2-(1-Aminopropyl)phenyl)methanol analysis
An in-depth evaluation of chiral stationary phases (CSPs) for the enantiomeric resolution of (2-(1-Aminopropyl)phenyl)methanol requires a precise understanding of its molecular architecture. This compound presents a uniq...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth evaluation of chiral stationary phases (CSPs) for the enantiomeric resolution of (2-(1-Aminopropyl)phenyl)methanol requires a precise understanding of its molecular architecture. This compound presents a unique chromatographic challenge: it features a highly polar, basic primary amine at the chiral center, flanked by a bulky ethyl group and an ortho-substituted phenyl ring containing a hydrogen-bonding hydroxymethyl group.
Because underivatized primary amines are notoriously prone to severe peak tailing due to deleterious interactions with residual silanols on silica supports, standard polysaccharide-based screening often yields suboptimal results. As a Senior Application Scientist, I approach this separation by exploiting the primary amine as an anchor point for host-guest complexation, rather than fighting its polarity.
Here is the comprehensive, data-backed guide to selecting the optimal chiral column and methodology for this analyte.
Mechanistic Evaluation: The "Why" Behind Column Selection
To achieve baseline resolution (
) and symmetrical peak shapes (), the stationary phase must selectively interact with the protonated amine while utilizing the adjacent hydroxymethylphenyl group for steric differentiation.
A. Crown Ether CSPs (The Gold Standard)
Crown ether columns, such as the CROWNPAK® CR-I(+) , are specifically engineered for primary amines. The mechanism relies on host-guest inclusion complexation. When the mobile phase is highly acidic (pH < 2.0), the primary amine is fully protonated to an ammonium ion (
). The three protons of the ammonium group form tight hydrogen bonds with the oxygen atoms inside the 18-crown-6 ether cavity of the CSP [1]. The ortho-hydroxymethyl group on the analyte provides secondary steric hindrance against the chiral barrier of the CSP, amplifying enantiorecognition.
B. Cyclofructan CSPs (The High-Throughput Alternative)
Derivatized cyclofructans, such as the Larihc® CF6-P , possess a crown-ether-like core accessible in Polar Organic (PO) modes. While they also complex primary amines, they operate in non-aqueous environments (e.g., Acetonitrile/Methanol) using volatile acidic/basic additives. This makes them highly advantageous for LC-MS applications or preparative scaling where aqueous perchloric acid is prohibitive [2].
C. Polysaccharide CSPs (The Generalist)
Immobilized polysaccharides (e.g., CHIRALPAK® IG ) rely on external surface interactions (hydrogen bonding, dipole-dipole, and
interactions). Because they lack a specific inclusion cavity for the group, primary amines often exhibit peak fronting or tailing unless heavily suppressed by basic additives like Diethylamine (DEA). Recent studies indicate that while polysaccharide columns resolve many compounds, crown ethers achieve a significantly higher success rate specifically for primary amines[3].
Fig 1. Decision matrix for selecting chiral stationary phases for primary amine analysis.
Objective Performance Comparison
The following table synthesizes expected chromatographic data based on the interaction kinetics of (2-(1-Aminopropyl)phenyl)methanol across the three primary CSP classes.
CSP Class
Recommended Column
Optimal Mobile Phase Mode
Additive & Causality
Est. Resolution ()
Tailing Factor ()
LC-MS Compatibility
Crown Ether
CROWNPAK® CR-I(+)
Reversed Phase (Aqueous)
(pH 1.5): Forces complete protonation for cavity inclusion.
0.1% DEA: Competitively binds silanols to reduce basic analyte tailing.
1.0 - 1.5
1.6 - 2.1
Moderate
Validated Experimental Methodologies
To ensure trustworthiness, the protocols below are designed as self-validating systems. If the system suitability criteria are not met, the causality section provides immediate troubleshooting steps.
Protocol A: High-Resolution Analysis via Crown Ether (Reversed Phase)
This method utilizes the immobilized crown ether phase, which allows for the addition of organic modifiers to tune retention times without degrading the column[3].
Column Preparation: Install a CROWNPAK® CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).
Mobile Phase Formulation: Prepare a mixture of Water and Acetonitrile (85:15, v/v). Adjust the aqueous portion to exactly pH 1.5 using Perchloric acid (
). Note: Do not use buffer salts, as metal cations (, ) will competitively bind the crown ether cavity, destroying enantioselectivity.
Chromatographic Conditions:
Flow Rate: 0.4 mL/min
Temperature: 25 °C (Lowering to 10 °C will exponentially increase
due to the enthalpic nature of host-guest complexation).
Detection: UV at 210 nm.
System Suitability Check: Inject a racemic standard. The system is valid if
and .
Protocol B: LC-MS Compatible Analysis via Cyclofructan (Polar Organic Mode)
If preparative scaling or mass spectrometry is required, the non-volatile
in Protocol A is unacceptable. Protocol B provides the solution[2].
Column Preparation: Install a Larihc® CF6-P (4.6 mm i.d. × 250 mm, 5 µm).
Mobile Phase Formulation: Mix Acetonitrile and Methanol (90:10, v/v). Add exactly 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) by volume.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at 254 nm or ESI-MS (Positive Ion Mode).
System Suitability Check: The system is valid if
. If peak tailing exceeds 1.5, verify the TFA:TEA molar ratio.
Fig 2. Mechanistic pathway of primary amine enantioseparation on a Crown Ether CSP.
Causality & Troubleshooting (Expert Insights)
Why does the Crown Ether method fail if the pH drifts above 2.0?
The pKa of the 1-aminopropyl group is approximately 9.5. While it is mostly protonated at pH 4, the crown ether cavity requires an absolute, rigid
cation to form the three critical hydrogen bonds with the ether oxygens. Any equilibrium shift toward the neutral state collapses the inclusion complex, resulting in co-elution at the void volume[1].
Why use TEA in the Cyclofructan Polar Organic Mode?
In PO mode, the mobile phase lacks water to hydrate the silica surface. Free silanols (
) act as strong cation exchangers, trapping the protonated amine and causing severe tailing. TEA is a bulky, achiral amine that competitively binds these silanols, acting as a sacrificial masking agent so the analyte only interacts with the chiral cyclofructan core[2].
Can Supercritical Fluid Chromatography (SFC) be used?
Yes. Recent advancements show that immobilized crown ethers (CR-I) perform exceptionally well in SFC for primary amines. However, causality dictates that because
is non-polar, the co-solvent (Methanol) must contain an acidic additive (e.g., 0.8% TFA). Furthermore, adding 5% water to the SFC modifier has been proven to dramatically improve peak shape by altering the solvation shell of the amine[3].
References
Ilisz, I., Berkecz, R., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4648.[Link]
Lim, Y., Breitbach, Z. S., Armstrong, D. W., & Berthod, A. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis, 6(6), 345-355.[Link]
Yue, L., Miller, L., & Reilly, J. (2023). Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. Chirality, 36(1), e23621.[Link]
A Comprehensive Guide to the Safe Disposal of (2-(1-Aminopropyl)phenyl)methanol
This document provides a detailed protocol for the safe and compliant disposal of (2-(1-Aminopropyl)phenyl)methanol (CAS 1270372-10-5). As a research chemical with distinct physiological properties, its handling and disp...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe and compliant disposal of (2-(1-Aminopropyl)phenyl)methanol (CAS 1270372-10-5). As a research chemical with distinct physiological properties, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step procedures grounded in established safety principles.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. (2-(1-Aminopropyl)phenyl)methanol is classified with the following hazards[1]:
Harmful if swallowed (H302)
Causes skin irritation (H315)
Causes serious eye irritation (H319)
May cause respiratory irritation (H335)
The presence of an aromatic amine and a primary alcohol functional group dictates its chemical reactivity and potential hazards. Amines can be malodorous and are often corrosive and toxic, while the aromatic ring and alkyl chain influence its solubility and environmental fate.
Core Disposal Directive: Segregation and Professional Disposal
The primary and most critical directive for the disposal of (2-(1-Aminopropyl)phenyl)methanol is that it must not be disposed of down the sanitary sewer or in regular trash .[2][3][4] Due to its hazard profile, it must be treated as a hazardous chemical waste and disposed of through an approved waste disposal plant or a licensed chemical waste management company.[2][3][5]
The rationale behind this directive is rooted in the precautionary principle. The compound's irritant properties and potential for environmental harm necessitate professional handling and disposal, typically involving high-temperature incineration or other specialized treatments that render it inert.[5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final hand-off for professional disposal.
Before handling the chemical for disposal, ensure the following PPE is worn to mitigate exposure risks[2][6]:
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that can cause serious eye irritation.[2][6]
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[2][6]
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[6]
Respiratory Protection: All handling of (2-(1-Aminopropyl)phenyl)methanol waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2]
Proper segregation is crucial to prevent dangerous chemical reactions within waste streams.[7]
Designate a Specific Waste Container: A dedicated, leak-proof, and chemically compatible container should be designated for (2-(1-Aminopropyl)phenyl)methanol waste.[2][6] This container should be clearly labeled.
Segregate as Non-Halogenated Organic Waste: As an aromatic amine, this compound should be segregated with other non-halogenated organic waste.[7] It is imperative to keep it separate from acids, oxidizers, and halogenated solvents.[7]
Contaminated Materials: Any materials that come into direct contact with (2-(1-Aminopropyl)phenyl)methanol, such as pipette tips, gloves, and weighing papers, must also be disposed of in the same designated hazardous waste container.[2]
Container Integrity: Ensure the waste container has a tightly fitting cap and is kept closed at all times, except when waste is being added.[7][8] Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.[2][9]
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[5][8] The label on your waste container must include:
The words "Hazardous Waste" prominently displayed.[6][8]
The full chemical name: "(2-(1-Aminopropyl)phenyl)methanol" . Do not use abbreviations or chemical formulas.[8]
The approximate concentration and quantity of the waste.[8]
Hazard warnings, such as "Irritant" or "Harmful".[2]
The date of waste accumulation.
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[2] This area should be:
Adhere to your institution's and local regulations regarding the maximum allowable time for on-site storage of hazardous waste.[2][5]
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[6] Provide them with a full and accurate description of the waste contents.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
Don Appropriate PPE: Before attempting to clean up a spill, don the full PPE as described in Step 1.
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
Collect and Dispose: Carefully collect the absorbent material and any contaminated soil or surfaces into the designated hazardous waste container.
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
For significant exposure, follow these first-aid measures and seek immediate medical attention:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
Workflow and Decision Diagram
The following diagram illustrates the logical workflow for the proper disposal of (2-(1-Aminopropyl)phenyl)methanol.
Caption: Disposal Workflow for (2-(1-Aminopropyl)phenyl)methanol
Decontamination of Empty Containers
Empty containers that previously held (2-(1-Aminopropyl)phenyl)methanol must be decontaminated before being disposed of as non-hazardous waste.[6][7]
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.[7]
Collect Rinsate: The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of along with the (2-(1-Aminopropyl)phenyl)methanol waste.[6][7]
Final Disposal: Once thoroughly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe handling and compliant disposal of (2-(1-Aminopropyl)phenyl)methanol, thereby upholding the principles of laboratory safety and environmental stewardship.
As a Senior Application Scientist, I do not rely solely on generic Safety Data Sheets (SDS). We must analyze the Structure-Activity Relationship (SAR) to predict behavior where empirical data is sparse.[2]
Primary Amine Motif: The 1-aminopropyl group confers basicity.[2] This creates a high risk of chemical burns to mucous membranes and corneal opacity (irreversible eye damage) upon contact.[2] It also suggests potential for skin sensitization.[2][3]
Benzyl Alcohol Moiety: This functional group enhances lipophilicity, facilitating dermal absorption .[2] Once absorbed, benzyl alcohol derivatives can act as weak local anesthetics or central nervous system (CNS) depressants.[2]
GHS Classification Synthesis
Based on the convergence of data from major synthesis houses (Fluorochem, BLDPharm), treat this compound with the following H-Code profile:
H302: Harmful if swallowed (Acute Tox. 4).[2][4][5]
Part 2: Personal Protective Equipment (PPE) Command Center
Do not default to "standard lab PPE."[2] The amine functionality dictates a higher tier of ocular and dermal protection.[2]
PPE Selection Matrix
Protection Zone
Equipment Standard
Technical Specification & Rationale
Ocular (Critical)
Chemical Goggles (Not Safety Glasses)
Spec: ANSI Z87.1+ (D3 rating) or EN 166 (3 field).Rationale: Primary amines can cause rapid corneal clouding.[2] Indirect venting prevents powder ingress.[2]
Dermal (Hand)
Double Gloving Strategy
Inner: Nitrile (0.11 mm) - Tactile sensitivity.Outer: Nitrile (0.11 mm) or Neoprene (if in solution).Rationale: Nitrile offers excellent degradation resistance to amines and benzyl alcohols.[2]
Respiratory
Engineering Control First
Primary: Fume Hood (Face velocity > 0.5 m/s).Secondary (Spill): Full-face respirator with ABEK-P3 combination filter (protects against organic vapors, amines, and particulates).
Body
Barrier Lab Coat
Spec: Poly-cotton blend (minimum) or Tyvek® (for >10g scale).Rationale: Prevent clothing contamination which leads to secondary dermal exposure.[2]
Glove Permeation Logic
Splash Contact: Nitrile (0.11 mm) > 480 min breakthrough (estimated).[2]
Solution Handling (DCM/Methanol): If dissolved in halogenated solvents, Laminate (Silver Shield) gloves are required as the solvent acts as a carrier for the toxin.
Part 3: Operational Workflows
Workflow Visualization: Safe Handling Logic
The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.
Figure 1: Decision logic for PPE selection and handling based on physical state and solvent carrier.
Engineering Control: Operate strictly within a certified chemical fume hood.
Static Mitigation: Amines can be hygroscopic and sticky.[2] Use an ionizing fan or anti-static gun on the weighing boat to prevent powder scattering.[2]
Transfer: Use a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination of the bulk container.[2]
Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 1% Acetic Acid) followed by water.[2] This converts trace amine dust into non-volatile salts.[2]
B. Reaction Setup
Inertion: This compound is susceptible to oxidation (amine group) and hygroscopicity.[2] Purge reaction vessels with Nitrogen or Argon.[2]
Temperature Control: If reacting with strong electrophiles (e.g., acid chlorides), the exotherm can be significant. Cool the vessel to 0°C before addition.
Part 4: Emergency & Disposal Protocols
Spill Response (Dry Powder)
Isolate: Evacuate the immediate area (3-meter radius).[2]
PPE Upgrade: Don full-face respirator (P3 filters) if dust is airborne.[2]
Containment: Cover spill with a damp paper towel (water or PEG-400) to prevent dust generation.[2]
Cleanup: Scoop up the damp material.[2] Wipe the surface with 1% acetic acid or dilute HCl to neutralize residues.[2]
Verification: Check pH of the surface; it should be neutral (pH 6-8).[2]
Waste Disposal
Do not dispose of in general trash or down the drain.
Solid Waste: Pack in a separate container labeled "Basic Organic Solid - Toxic."[2]
Liquid Waste: Combine with organic non-halogenated solvents.[2]
Destruction Method: Incineration is the only validated method for complete destruction of the amine and aromatic rings.
References
Fluorochem. (2024).[1][2][3][5] Safety Data Sheet: (2-(1-Aminopropyl)phenyl)methanol. Retrieved from
BLD Pharm. (2024).[2] Product Safety Information: (R)-(2-(1-Aminopropyl)phenyl)methanol.[2][7] Retrieved from
Sigma-Aldrich (Merck). (2024).[2] Safety Data Sheet: Benzyl Alcohol Derivatives. Retrieved from
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: GHS Classification of Amines. Retrieved from
Ansell. (2024).[2][5] Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from